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  • Product: 5-Isopropylbicyclo[3.1.0]hexan-2-one
  • CAS: 513-20-2

Core Science & Biosynthesis

Foundational

Elucidating the Keto-Enol Tautomerization Mechanism of 5-Isopropylbicyclo[3.1.0]hexan-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Keto-enol tautomerism, a fundamental concept in organic chemistry, represents a dynamic equilibrium that significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, represents a dynamic equilibrium that significantly influences the reactivity, stability, and biological activity of carbonyl-containing compounds.[1][2] This technical guide provides a comprehensive framework for elucidating the keto-enol tautomerization mechanism of 5-Isopropylbicyclo[3.1.0]hexan-2-one, a structurally unique bicyclic ketone also known as Sabina Ketone.[3][4][5] The presence of a strained bicyclo[3.1.0]hexane core and a sterically demanding isopropyl group presents a unique case study for understanding the interplay of electronic and steric effects on tautomeric equilibria. For professionals in drug development, understanding and controlling tautomerism is a critical challenge, as different tautomers can exhibit varied pharmacokinetic and pharmacodynamic profiles.[6][7][8] This document outlines a multi-faceted approach, integrating advanced spectroscopic techniques and computational modeling to provide a robust, self-validating methodology for a complete mechanistic investigation.

Theoretical Framework: Beyond Simple Ketones

The interconversion between a ketone (keto form) and its corresponding vinyl alcohol (enol form) is a chemical reaction, not a resonance phenomenon.[9][10] While for simple acyclic ketones the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond, structural features can dramatically shift this balance.[11][12][13] In the case of 5-Isopropylbicyclo[3.1.0]hexan-2-one, two key structural motifs dictate its tautomeric behavior:

  • The Bicyclo[3.1.0]hexane Core: This rigid, puckered ring system imposes significant conformational constraints, resembling a boat-like conformation of cyclohexane.[14][15] This rigidity influences the geometry and stability of the potential enol forms, affecting the planarity of the C=C double bond and introducing ring strain considerations that are absent in acyclic systems.[16][17]

  • The 5-Isopropyl Substituent: Located at the bridgehead carbon, the bulky isopropyl group exerts significant steric hindrance. This can influence the accessibility of the adjacent α-protons (at C1 and C3) and sterically destabilize one or more of the potential enol tautomers.[18][19]

Tautomerization is typically slow in neutral media but is readily catalyzed by acids or bases.[9][20]

  • Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at an α-carbon by a weak base (e.g., the solvent). The rate-determining step is typically the removal of the α-proton.[9][21]

  • Base Catalysis: Proceeds via the formation of an intermediate enolate anion through the removal of an α-proton by a base. Subsequent protonation of the enolate oxygen yields the enol.[11][21]

The elucidation of the mechanism for this specific molecule requires determining the position of the equilibrium, the rates of interconversion under catalytic conditions, and the regioselectivity of enolization (i.e., whether the C1-C2 or C2-C3 enol is formed).

G cluster_acid Acid-Catalyzed Enolization cluster_base Base-Catalyzed Enolization Keto_A Keto Form ProtonatedKeto Protonated Ketone (Resonance Stabilized) Keto_A->ProtonatedKeto + H⁺ ProtonatedKeto->Keto_A - H⁺ Enol_A Enol Form ProtonatedKeto->Enol_A - H⁺ (from α-carbon) Enol_A->ProtonatedKeto + H⁺ (at α-carbon) Keto_B Keto Form Enolate Enolate Anion (Resonance Stabilized) Keto_B->Enolate - H⁺ (from α-carbon) Enolate->Keto_B + H⁺ (at α-carbon) Enol_B Enol Form Enolate->Enol_B + H⁺ (at oxygen) Enol_B->Enolate - H⁺ (from oxygen)

Caption: Acid- and Base-Catalyzed Tautomerization Pathways.

Experimental Elucidation: A Multi-Modal Approach

A conclusive investigation relies on the synergy between experimental observation and theoretical calculation. Spectroscopic methods provide direct evidence of the species present in solution, while computational modeling offers insights into their relative stabilities and the energetic barriers separating them.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Core

NMR spectroscopy is the most powerful tool for quantifying keto-enol equilibria, as the tautomerization is often slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[22][23][24][25]

Protocol 1: Quantitative ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of 5-Isopropylbicyclo[3.1.0]hexan-2-one (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). The choice of solvents is critical, as solvent-solute interactions can significantly shift the equilibrium.[23][26][27]

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest to allow for full magnetization recovery, which is essential for accurate integration.

  • Spectral Analysis:

    • Identify and assign characteristic peaks for the keto form.

    • Search for characteristic enol peaks, such as a vinyl proton (typically δ 5-6 ppm) and a broad enolic hydroxyl proton (can be highly variable, δ 5-17 ppm).[23]

    • Carefully integrate the signals corresponding to unique protons in both the keto and enol forms.

  • Calculation of Equilibrium Constant (K_eq):

    • Calculate the mole fraction of each tautomer from the corrected integral values. For example, if a keto methylene signal (2H) and an enol vinyl signal (1H) are used, the ratio must be normalized.

    • K_eq = [Enol] / [Keto]

    • The results will provide a thermodynamic profile of the equilibrium across different chemical environments.

B. Deuterium Exchange NMR: Identifying Labile Protons

To confirm the identity of acidic α-protons capable of undergoing exchange, a deuterium exchange experiment is invaluable.[28][29]

Protocol 2: Deuterium Exchange Experiment

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the compound in a non-exchanging deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • D₂O Addition: Add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and allow it to equilibrate for several minutes.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Protons that are exchangeable (i.e., the acidic α-protons and any enolic -OH protons) will exchange with deuterium from the D₂O.[30] This will lead to a significant decrease or complete disappearance of their corresponding signals in the ¹H spectrum, confirming their lability.[31]

C. Infrared (IR) Spectroscopy: A Rapid Corroborative Method

IR spectroscopy provides a quick, qualitative confirmation of the predominant tautomer by identifying characteristic functional group vibrations.[32]

  • Keto Form: A strong, sharp absorption band in the range of 1700-1725 cm⁻¹ corresponding to the C=O stretch of a strained cyclic ketone.[33]

  • Enol Form: Appearance of a broad O-H stretching band (approx. 3200-3600 cm⁻¹) and a C=C stretching band (approx. 1600-1650 cm⁻¹). The C=O band may disappear or be replaced by a weaker, lower-frequency band if conjugation is present.[27][33]

Computational Modeling

Density Functional Theory (DFT) calculations are essential for exploring the thermodynamics of the system beyond what is experimentally accessible.[12][34] They allow for the determination of relative energies of tautomers and the transition states connecting them.

Protocol 3: DFT Calculation Workflow

  • Structure Building: Construct 3D models of the keto form and all plausible enol isomers (e.g., C1-C2 and C2-C3 enols, considering stereoisomers) of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

  • Geometry Optimization: Perform full geometry optimizations for each structure using a suitable functional and basis set (e.g., B3LYP/6-31G*).[12] This yields the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Transition State Search: Locate the transition state structures for the interconversion between the keto and enol forms. This is computationally intensive but provides the activation energy barrier for the reaction.

  • Solvent Modeling: Repeat calculations using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) to simulate the solvent environments used in NMR experiments, providing a direct theoretical comparison to the experimental results.[35]

Integrated Mechanistic Analysis and Data Presentation

The power of this guide's approach lies in synthesizing the data from all three methodologies.

Caption: Integrated workflow for mechanistic elucidation.

Data Presentation:

All quantitative results should be summarized in clear, concise tables for direct comparison.

Table 1: Representative ¹H NMR Data and Calculated Equilibrium Constants (K_eq)

Solvent (Deuterated)Keto Signal (δ, mult., Integral)Enol Signal (δ, mult., Integral)% EnolK_eq ([Enol]/[Keto])
Chloroform-dDataDataDataData
Acetone-d₆DataDataDataData
DMSO-d₆DataDataDataData

Table 2: DFT Calculated Relative Gibbs Free Energies (ΔG) at 298 K

TautomerΔG (gas phase, kcal/mol)ΔG (in Chloroform, kcal/mol)ΔG (in DMSO, kcal/mol)
Keto Form0.00 (Reference)0.00 (Reference)0.00 (Reference)
Enol 1 (C1=C2)Calculated ValueCalculated ValueCalculated Value
Enol 2 (C2=C3)Calculated ValueCalculated ValueCalculated Value

Implications for Drug Development

The tautomeric state of a molecule is not a trivial academic detail; it has profound real-world consequences in medicinal chemistry.[2][6]

  • Receptor Binding: Different tautomers are distinct structural isomers with different shapes and hydrogen bonding capabilities (a keto C=O is an H-bond acceptor, while an enol O-H is a donor).[1] This can lead to one tautomer having a significantly higher binding affinity for a biological target than another.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion.

  • Stereochemical Stability: If a chiral center is adjacent to a carbonyl group, keto-enol tautomerism can provide a pathway for epimerization or racemization, potentially converting an active enantiomer into an inactive or even harmful one.[7]

By thoroughly characterizing the tautomeric landscape of lead compounds like 5-Isopropylbicyclo[3.1.0]hexan-2-one and its derivatives, drug development professionals can make more informed decisions, leading to the design of safer and more efficacious therapeutics.

References

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  • Ali, B. M., & Al-Shemary, R. K. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]

  • Araujo de Oliveira, A. P., et al. (2024, May 30). Keto-enol tautomerism in the development of new drugs. ResearchGate. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). FAO AGRIS. Available at: [Link]

  • University of Wisconsin Chemistry Department. (n.d.). CH 18: ENOLATES:NOTES. Available at: [Link]

  • Kulatilleke, C. P., & Franz, A. K. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. Available at: [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Available at: [Link]

  • Patsnap Eureka. (2026, March 6). Enol Proportion Detection Using Spectroscopy Techniques. Available at: [Link]

  • Chiang, Y., et al. (2004). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Kresge, A. J. (n.d.). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. IS MUNI. Available at: [Link]

  • Hansen, P. E., et al. (2021, January 4). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of Chemical Education. Available at: [Link]

  • Cox, R. A., & Warkentin, J. (1972). Effects of Bromine Substituents on Rates of Acetate-promoted Enolization of Ketones. Canadian Journal of Chemistry. Available at: [Link]

  • Singh, V., & Das, S. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Available at: [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Isopropylbicyclo[3.1.0]hexan-2-one (FDB013884). Available at: [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available at: [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available at: [Link]

  • BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]

  • Patsnap Eureka. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Available at: [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]

  • ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Available at: [Link]

  • Udgaonkar, A., et al. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Available at: [Link]

  • Chemistry LibreTexts. (2024, November 12). 25: Dynamic NMR. Available at: [Link]

  • Chemistry Pages. (n.d.). Ketone infrared spectra. Available at: [Link]

  • Journal of Chemical Education. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Available at: [Link]

  • Xiang, D., et al. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications. Available at: [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available at: [Link]

  • Study Mind. (2022, April 19). Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • Dempsey, D. R., & Loria, J. P. (2018, January 27). Measurement and Characterization of Hydrogen–Deuterium Exchange Chemistry Using Relaxation Dispersion NMR Spectroscopy. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Available at: [Link]

  • McCormick, J. M. (2015, January 8). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Available at: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]

  • The Royal Society. (n.d.). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A. Available at: [Link]

  • Forlani, L., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]

  • Canadian Science Publishing. (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Available at: [Link]

  • Cambridge University Press. (n.d.). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N-p-bromobenzoyliminobicyclo[3.1.0]hexane. Available at: [Link]

  • ACS Publications. (2002, August 6). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. Available at: [Link]

  • PubChem. (n.d.). Bicyclo(3.1.0)hexan-2-one, 5-(1-methylethyl)-. Available at: [Link]

  • NIST WebBook. (n.d.). Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. Available at: [Link]

  • NextSDS. (n.d.). 5-isopropylbicyclo[3.1.0]hexan-2-one — Chemical Substance Information. Available at: [Link]

  • The Good Scents Company. (n.d.). sabina ketone bicyclo[3.1.0]hexan-2-one, 5-isopropyl-. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Natural Sources and Isolation of 5-Isopropylbicyclo[3.1.0]hexan-2-one in Essential Oils

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 5-Isopropylbicyclo[3.1.0]hexan-2-one, a bicyclic monoterpene ketone commonly known as thujone, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Isopropylbicyclo[3.1.0]hexan-2-one, a bicyclic monoterpene ketone commonly known as thujone, is a significant constituent of various essential oils with a history of use in traditional medicine, flavorings, and perfumery. This technical guide provides an in-depth exploration of the natural botanical sources of thujone, focusing on the diastereomers (–)-α-thujone and (+)-β-thujone. It offers a comprehensive overview of the principles and methodologies for its extraction and isolation from complex essential oil matrices. This document details field-proven protocols for steam distillation, fractional distillation, and a selective chemical isolation method. Furthermore, it delves into the analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the qualitative and quantitative assessment of thujone, providing insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Chemistry and Significance of Thujone

5-Isopropylbicyclo[3.1.0]hexan-2-one, or thujone, is a chiral monoterpene ketone characterized by a bicyclo[3.1.0]hexane framework. It exists as two diastereomers, α-thujone and β-thujone, which differ in the stereochemistry of the methyl group relative to the isopropyl group.[1] These stereoisomers can also exist as enantiomeric pairs.[1] The biological activity and toxicity of thujone are of significant interest, particularly its interaction with GABA receptors in the central nervous system.[2] Historically, thujone was notoriously associated with the spirit absinthe, derived from wormwood.[3] Today, its presence in food, beverages, and medicinal products is regulated in many countries due to potential neurotoxic effects at high concentrations.[4][5] A thorough understanding of its natural sources and effective isolation techniques is therefore critical for quality control, toxicological studies, and the development of new therapeutic agents.

Natural Provenance: Botanical Sources of Thujone

Thujone is a prominent component of the essential oils of several plant genera, most notably Artemisia, Thuja, Salvia, and Tanacetum.[6] The concentration and the ratio of α- to β-thujone can vary significantly depending on the plant species, geographical origin, harvest time, and the specific plant part used for extraction.[7][8]

Table 1: Prominent Natural Sources of 5-Isopropylbicyclo[3.1.0]hexan-2-one and Typical Thujone Content

Botanical NameCommon NamePlant PartMajor Thujone Isomer(s)Typical Total Thujone Content (% of Essential Oil)Reference(s)
Artemisia absinthium L.WormwoodLeaves and Flowersα- and β-thujone40-70%[7][9]
Thuja occidentalis L.Eastern Arborvitae (Cedar)Leavesα-thujone50-60%[10][11]
Salvia officinalis L.Common SageLeavesα- and β-thujone9-44%[7][8]
Tanacetum vulgare L.TansyFlowers and Leavesβ-thujone>87% in some chemotypes[7]
Artemisia herba-alba AssoWhite WormwoodAerial Partsα- and β-thujone1.0-26.7% (α), 1.65-9.3% (β)[12]
Dendranthema indicum var. aromaticumAromatic ChrysanthemumAerial Partsα- and β-thujone12.01-39.3% (α), 5.4-16.91% (β)[13]

Extraction and Isolation Methodologies: From Plant Material to Purified Thujone

The isolation of thujone from its natural sources is a multi-step process involving an initial extraction of the essential oil from the plant matrix, followed by purification to isolate thujone from other terpenoid constituents.

Primary Extraction: Steam Distillation

Steam distillation is the most widely employed method for extracting essential oils from aromatic plants.[14][15] This technique is particularly advantageous for thermolabile compounds like thujone, as it allows for volatilization at temperatures lower than their boiling points, thus preventing thermal degradation.[10][16]

Causality of Experimental Choice: The principle of steam distillation relies on Dalton's Law of Partial Pressures. The boiling point of a mixture of two immiscible liquids (in this case, water and the essential oil components) is lower than the boiling point of either individual component. This allows for the extraction of relatively high-boiling point compounds like thujone (boiling point ~201 °C) at a temperature close to 100 °C, minimizing the risk of decomposition.

  • Preparation of Plant Material: Freshly harvested or dried aerial parts (leaves and flowers) of Artemisia absinthium are coarsely ground to increase the surface area for efficient steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is assembled. The plant material is placed in the still, and water is added until the material is submerged.[15]

  • Distillation: The water is heated to boiling. The resulting steam passes through the plant material, rupturing the oil glands and volatilizing the essential oil components, including thujone.

  • Condensation and Separation: The mixture of steam and essential oil vapor is passed through a condenser. The resulting liquid condensate, a mixture of water and essential oil, is collected in a Florentine flask or a separatory funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer, which can be physically separated from the aqueous phase (hydrosol).[2]

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Steam_Distillation_Workflow Plant_Material Ground Artemisia absinthium Still Still with Water Plant_Material->Still Heating Heating to Boil Still->Heating Condenser Condenser Heating->Condenser Steam + Volatiles Separator Separatory Funnel Condenser->Separator Liquid Condensate Essential_Oil Crude Essential Oil (Thujone-rich) Separator->Essential_Oil Oil Layer Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol Water Layer

Caption: Workflow for the extraction of thujone-rich essential oil via steam distillation.

Purification: Fractional Distillation

The crude essential oil obtained from steam distillation is a complex mixture of various terpenes and other volatile compounds. Fractional distillation is a purification technique used to separate compounds with close boiling points.[17][18]

Causality of Experimental Choice: Fractional distillation is more efficient than simple distillation for separating components of essential oils because it provides a series of theoretical plates (vaporization-condensation cycles) within a fractionating column.[17] This allows for a more gradual and precise separation based on differences in volatility. For instance, more volatile monoterpenes can be separated from the less volatile sesquiterpenes and the target compound, thujone.

  • Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus should be insulated to maintain a proper temperature gradient.[19]

  • Heating: The crude essential oil is heated in the round-bottom flask.

  • Fraction Collection: As the vapor mixture rises through the fractionating column, it undergoes multiple condensation and re-vaporization cycles. The component with the lowest boiling point will reach the top of the column first. Different fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of thujone (approximately 201 °C at atmospheric pressure) is collected separately.

  • Analysis: The purity of the collected fraction is assessed using analytical techniques such as GC-MS.

Selective Chemical Isolation of β-Thujone

For the specific isolation of β-thujone, a chemical method leveraging the formation of a reversible bisulfite adduct can be employed. This method is particularly effective for unhindered cyclic ketones like β-thujone.[20][21][22]

Causality of Experimental Choice: The principle behind this method is the nucleophilic addition of the bisulfite anion to the carbonyl carbon of the ketone.[20] This reaction forms a water-soluble α-hydroxysulfonate salt (the bisulfite adduct).[21] Steric hindrance around the carbonyl group influences the equilibrium of this reaction. In some essential oils, like that of Western red cedar, β-thujone reacts preferentially over the more sterically hindered α-thujone, allowing for their separation. The adduct can then be easily separated from the water-insoluble components of the essential oil. The reaction is reversible, and the original ketone can be regenerated by treatment with a base.[20][23]

  • Epimerization (Optional but Recommended): The crude cedar leaf oil, which is typically rich in α-thujone, is treated with an ethanolic solution of sodium hydroxide. This epimerizes the α-thujone to the more stable β-thujone, increasing the yield of the target isomer.

  • Bisulfite Adduct Formation: A saturated aqueous solution of sodium bisulfite (NaHSO₃) is added to the epimerized oil. The mixture is stirred vigorously to facilitate the reaction and precipitation of the β-thujone-bisulfite adduct.

  • Filtration: The precipitated adduct is collected by suction filtration and washed with cold ethanol to remove any adhering oil.

  • Regeneration of β-Thujone: The solid adduct is treated with an aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃), to reverse the reaction and regenerate the free β-thujone, which separates as an oil.

  • Extraction and Purification: The liberated β-thujone is extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether). The organic extract is then dried and the solvent is removed by rotary evaporation to yield highly pure β-thujone.

Chemical_Isolation_Workflow Crude_Oil Crude Cedar Leaf Oil (α- and β-thujone) Epimerization Epimerization (NaOH in Ethanol) Crude_Oil->Epimerization Adduct_Formation Addition of NaHSO₃ Epimerization->Adduct_Formation Filtration Filtration Adduct_Formation->Filtration Adduct β-thujone-bisulfite Adduct (Solid) Filtration->Adduct Regeneration Regeneration (Na₂CO₃ solution) Adduct->Regeneration Extraction Solvent Extraction Regeneration->Extraction Pure_Thujone Pure β-Thujone Extraction->Pure_Thujone

Caption: Workflow for the selective chemical isolation of β-thujone.

Analytical Characterization and Quantification

Accurate identification and quantification of thujone in essential oils and isolated fractions are paramount for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of volatile compounds in essential oils.[12][24]

Causality of Experimental Choice: GC separates the components of the essential oil based on their volatility and interaction with the stationary phase of the GC column. A non-polar or mid-polarity column (e.g., 5% phenyl-95% dimethylpolysiloxane) is often used for terpene analysis as it separates compounds primarily based on their boiling points.[25] The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparison with spectral libraries.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium or Hydrogen.[26]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: Initial temperature of 60 °C, ramped at 3 °C/min to 240 °C.[7]

  • Detector: Mass Spectrometer operating in electron impact (EI) mode (70 eV).[27]

High-Performance Liquid Chromatography (HPLC)

For the separation of thujone stereoisomers, chiral HPLC is the method of choice.[9][28]

Causality of Experimental Choice: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard GC or HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[17][29] Polysaccharide-based CSPs are commonly used for this purpose.[29]

  • Chiral Stationary Phase (CSP): Chiralpak AS-H or Chiralpak AZ-H have been shown to be effective.[9]

  • Mobile Phase: A non-polar mobile phase, such as hexane/2-propanol, is typically used.[9]

  • Detector: A polarimeter or a circular dichroism detector can be used for the specific detection of chiral molecules.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a rapid method for the quantification of thujone that does not require pure standards.[6]

Causality of Experimental Choice: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved thujone signal to that of a known amount of an internal standard, the concentration of thujone can be accurately determined.[6] The signals from the cyclopropane ring protons of α- and β-thujone are often well-separated from other signals in the essential oil spectrum, making them suitable for quantification.[6]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of 5-Isopropylbicyclo[3.1.0]hexan-2-one and detailed methodologies for its isolation and analysis. The selection of an appropriate isolation strategy depends on the specific thujone isomer of interest, the composition of the essential oil, and the desired purity of the final product. Steam distillation followed by fractional distillation is a robust general approach, while the bisulfite adduct formation offers a highly selective method for isolating β-thujone. Accurate and precise analytical techniques, particularly GC-MS and chiral HPLC, are indispensable for the characterization and quantification of thujone, ensuring the safety and efficacy of products derived from thujone-containing plants.

References

  • Bors, M., et al. (2019). Variability of thujone content in essential oil due to plant development and organs from Artemisia absinthium L. and Salvia officinalis L. Journal of Applied Botany and Food Quality, 92, 63-70. Retrieved from [Link]

  • Inhealth Nature. (2024, March 4). Why Choose Steam Distillation to Extract Wormwood Essential Oil? Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • Bicchi, C., et al. (2008). Quantitative analysis of essential oils: a complex task. Flavour and Fragrance Journal, 23(6), 382-391. Retrieved from [Link]

  • El-Sattar, M. A., et al. (2013). Attempts to separate (–)-α-thujone, (+)-β-thujone epimers from camphor enantiomers by enantioselective HPLC with polarimetric detection. Chirality, 25(5), 289-295. Retrieved from [Link]

  • Kowalski, R., & Wawrzykowski, J. (2009). GC-MS analysis of essential oils from Salvia officinalis L.: comparison of extraction methods of the volatile components. Acta Poloniae Pharmaceutica, 66(1), 39-44. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved from [Link]

  • Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, 134. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

  • Wang, Y., et al. (2018). GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. Molecules, 23(3), 596. Retrieved from [Link]

  • Stevanović, Z. D., et al. (2014). The content of α- and β- thujones in essential oils: the qNMR approach. Facta Universitatis, Series: Physics, Chemistry and Technology, 12(1), 1-5. Retrieved from [Link]

  • Al-Harrasi, A., & Al-Saidi, S. (2013). Analysis of Essential Oils Using GC-FID And GC-MS. ResearchGate. Retrieved from [Link]

  • Quimby, B. D. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. Retrieved from [Link]

  • Sotiropoulou, A., et al. (2016). Determination of α-and β-thujone in Wormwood and Sage Infusions of Greek flora and Estimation of their Average Toxicity. Current Research in Nutrition and Food Science Journal, 4(SI. 1), 152-160. Retrieved from [Link]

  • SCION Instruments. (2023, August 9). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Retrieved from [Link]

  • Pate, B. (2020). Chiral analysis of thujone in essential oil samples. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Gavahian, M., et al. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. Foods, 11(12), 1735. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steam distillation – Knowledge and References. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]

  • Scribd. (n.d.). Essential Oil Steam Distillation Setup. Retrieved from [Link]

  • Rattanapan, A., et al. (2025, June 4). Improving the Efficiency of Essential Oil Distillation via Recurrent Water and Steam Distillation. University of Birmingham. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(1), 159. Retrieved from [Link]

  • D'Souza, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Purodem. (2023, October 6). The Process of Essential Oil Distillation. Retrieved from [Link]

  • Boucard, G. R., & Setth, R. W. (n.d.). Continuous Steam Distillation of Essential Oils. Perfumer & Flavorist. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Carbon. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation. Retrieved from [Link]

  • Lachenmeier, D. W., et al. (2011). Determination of the biologically active flavour substances thujone and camphor in foods and medicines containing sage (Salvia officinalis L.). Food Chemistry, 128(4), 1033-1039. Retrieved from [Link]

  • Google Patents. (n.d.). Production method for extracting essential oil from plant artemisia argyi.
  • TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Retrieved from [Link]

Sources

Foundational

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Isopropylbicyclo[3.1.0]hexan-2-one

Introduction: The Structural Significance of 5-Isopropylbicyclo[3.1.0]hexan-2-one 5-Isopropylbicyclo[3.1.0]hexan-2-one, also known as Sabina Ketone, is a bicyclic monoterpenoid ketone. Its unique and strained bicyclo[3.1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 5-Isopropylbicyclo[3.1.0]hexan-2-one

5-Isopropylbicyclo[3.1.0]hexan-2-one, also known as Sabina Ketone, is a bicyclic monoterpenoid ketone. Its unique and strained bicyclo[3.1.0]hexane core, composed of a cyclopentanone ring fused with a cyclopropane ring, presents a fascinating case study in mass spectrometry. The inherent ring strain and the presence of a carbonyl group and an isopropyl substituent are the primary drivers of its characteristic fragmentation patterns under electron ionization (EI). Understanding these fragmentation pathways is crucial for the unambiguous identification of this and related natural products in complex matrices such as essential oils and for metabolism studies. This guide provides a detailed analysis of the EI-MS fragmentation of 5-Isopropylbicyclo[3.1.0]hexan-2-one, grounded in fundamental principles of mass spectrometry.

Core Fragmentation Mechanisms: An Overview

The fragmentation of 5-Isopropylbicyclo[3.1.0]hexan-2-one is governed by several key mechanistic principles of mass spectrometry. Upon electron ionization, the molecule loses an electron, typically from the non-bonding lone pair of the carbonyl oxygen, to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce more stable ions. The primary fragmentation pathways for cyclic and bicyclic ketones include:

  • Alpha (α)-Cleavage: This is a characteristic fragmentation of ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[1][2][3] This process is driven by the formation of a resonance-stabilized acylium ion.

  • Ring Strain-Induced Cleavage: The significant strain in the bicyclo[3.1.0]hexane system, particularly in the cyclopropane ring, makes it susceptible to ring-opening reactions.

  • Rearrangement Reactions: Intramolecular hydrogen transfers, such as the McLafferty rearrangement, are common in carbonyl compounds.[4][5] However, the rigid bicyclic structure of sabina ketone may limit the feasibility of classic McLafferty rearrangements which require a specific spatial arrangement.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules like carbon monoxide (CO), ethene (C2H4), and propene (C3H6) is a common feature.

Electron Ionization Mass Spectrum of 5-Isopropylbicyclo[3.1.0]hexan-2-one

The electron ionization mass spectrum of 5-Isopropylbicyclo[3.1.0]hexan-2-one is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 138. The key fragment ions and their proposed structures are detailed in the following sections.

m/z Proposed Fragment Notes
138[C9H14O]•+Molecular Ion
123[M - CH3]•+Loss of a methyl group from the isopropyl substituent
95[M - C3H7]•+ or [M - CO - CH3]•Loss of the isopropyl group or sequential loss
81[C6H9]•+A key fragment, likely from ring cleavage
68[C5H8]•+Base peak, indicating a very stable fragment
53[C4H5]•+Further fragmentation of larger ions
41[C3H5]•+Likely the allyl cation, a common fragment in terpenes

Proposed Fragmentation Pathways

The following pathways are proposed to explain the formation of the major fragment ions observed in the EI-MS spectrum of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

Pathway 1: Alpha-Cleavage and Loss of the Isopropyl Group

The initial ionization on the carbonyl oxygen is followed by α-cleavage. The cleavage of the bond between the carbonyl carbon and the carbon bearing the isopropyl group is a likely event. This can lead to the loss of the isopropyl radical (•C3H7), resulting in an acylium ion at m/z 95 .

G M M•+ (m/z 138) F95 [M - C3H7]+ (m/z 95) M->F95 - •C3H7 (α-cleavage)

Caption: Alpha-cleavage leading to the loss of the isopropyl radical.

Pathway 2: Ring Opening and Formation of the Base Peak

The high strain of the cyclopropane ring makes it susceptible to cleavage. A plausible pathway involves the opening of the cyclopropane ring followed by a rearrangement and subsequent fragmentation. This can lead to the loss of a neutral C3H6O molecule (58 amu) to form a highly stable radical cation at m/z 80 , or a retro-Diels-Alder-type fragmentation of an intermediate to form the base peak at m/z 68 . The formation of the m/z 68 ion likely involves a complex rearrangement following the initial ring opening.

G M M•+ (m/z 138) Intermediate Ring-Opened Intermediate M->Intermediate Ring Strain Cleavage F68 [C5H8]•+ (m/z 68) - Base Peak Intermediate->F68 Rearrangement & Loss of C4H6O

Caption: Proposed pathway to the base peak at m/z 68 via ring opening.

Pathway 3: Formation of Other Key Fragments

The ion at m/z 81 is another significant fragment. This could be formed through the loss of the isopropyl group followed by the loss of a methyl radical from an intermediate, or through other complex ring cleavage and rearrangement pathways. The ion at m/z 41 is likely the stable allyl cation, a common fragment in the mass spectra of terpenes.

Experimental Protocol for GC-MS Analysis

A standard method for the analysis of 5-Isopropylbicyclo[3.1.0]hexan-2-one would be Gas Chromatography-Mass Spectrometry (GC-MS). A detailed hypothetical protocol is provided below.

1. Sample Preparation

  • If the sample is in a complex matrix (e.g., essential oil), dilute it with a suitable solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • If a pure standard is available, prepare a stock solution and dilute it to the desired concentration.

2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes.

4. Data Analysis

  • Identify the peak corresponding to 5-Isopropylbicyclo[3.1.0]hexan-2-one based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference spectrum from a database such as the NIST Mass Spectral Library.

  • Analyze the fragmentation pattern to confirm the identification.

Conclusion

The mass spectrometry fragmentation of 5-Isopropylbicyclo[3.1.0]hexan-2-one is a complex process dictated by its unique strained bicyclic structure and the presence of a ketone functional group. The key fragmentation pathways involve α-cleavage, ring-strain induced cleavages, and rearrangements leading to the formation of characteristic ions at m/z 95, 81, and the base peak at m/z 68. This guide provides a foundational understanding of these processes, which is essential for researchers and professionals in natural product chemistry, metabolomics, and drug development for the accurate identification and characterization of this and related compounds.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential EI fragmentation pathways for peracetylated C-glycoside ketones as a consequence of bicyclic ketal ring structures. Retrieved from [Link]

  • Fiveable. (2025, August 15). α-cleavage: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Preliminary Toxicity and Safety Profile of 5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone)

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone) 5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as thujone, is a naturally o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone)

5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as thujone, is a naturally occurring ketone and a monoterpene. It exists as two stereoisomers: α-thujone and β-thujone.[1] Thujone is found in a variety of plants, including arborvitae (Thuja), juniper, mugwort, oregano, common sage, tansy, and most notably, grand wormwood (Artemisia absinthium).[2][3][4] The ratio of α- to β-thujone can vary significantly depending on the plant species and even the specific part of the plant.[3] Historically, thujone is best known as a key component of the spirit absinthe.[5] Its presence in various botanicals used in traditional medicine, as well as in food and beverages, necessitates a thorough understanding of its toxicological and safety profile.[6][7] This guide provides a comprehensive overview of the current scientific knowledge regarding the toxicity of thujone, with a focus on its mechanism of action, toxicokinetics, and regulatory status.

Mechanism of Action: A Tale of Two Receptors

The primary neurotoxic effects of thujone are attributed to its interaction with the central nervous system.[8] The convulsant properties of thujone, particularly the more potent α-isomer, are well-documented.[2][5]

GABA-A Receptor Antagonism

The principal mechanism of thujone-induced neurotoxicity is its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[2][9][10] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. By binding to the GABA-A receptor, GABA facilitates the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Thujone, specifically α-thujone, acts as a modulator of the GABA-gated chloride channel, effectively blocking the inhibitory action of GABA.[10][11] This inhibition of GABAergic transmission leads to increased neuronal excitability, which can manifest as muscle spasms, tremors, and, at higher doses, epileptiform convulsions.[2][5] Studies have shown that the convulsant effects of thujone can be mitigated by the administration of GABA-A receptor agonists like diazepam and phenobarbital.[5]

5-HT3 Receptor Antagonism

In addition to its effects on the GABA-A receptor, thujone has also been identified as a 5-HT3 receptor antagonist.[2] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. While the contribution of 5-HT3 receptor antagonism to the overall toxicity profile of thujone is less characterized than its GABAergic effects, it represents another important aspect of its pharmacological activity.

Thujone's Mechanism of Action cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Inhibition Neuron_Excitation Increased Neuronal Excitability Chloride_Channel->Neuron_Excitation Leads to Convulsions Convulsions Neuron_Excitation->Convulsions Results in Thujone α-Thujone Thujone->GABA_Receptor Antagonizes GABA GABA GABA->GABA_Receptor Activates

Caption: Thujone's primary mechanism of neurotoxicity involves the antagonism of the GABA-A receptor.

Toxicological Profile: From Acute to Chronic Effects

The toxicity of thujone has been evaluated in numerous animal studies, providing a basis for its risk assessment in humans. The α-isomer is consistently reported to be more toxic than the β-isomer.[1]

Acute Toxicity

The most prominent sign of acute thujone intoxication is the rapid onset of seizures.[11][12] The median lethal dose (LD50) varies depending on the species, route of administration, and the specific isomer or mixture of isomers used.

SpeciesRoute of AdministrationLD50 (mg/kg)Isomer/MixtureReference
RatOral192α/β Mixture[11][12]
MouseOral230α/β Mixture[11][12]
Guinea PigOral396α/β Mixture[11][12]
MouseIntraperitoneal (i.p.)45α-Thujone[5][11]
MouseSubcutaneous (s.c.)134α-Thujone[11][12]
MouseSubcutaneous (s.c.)442β-Thujone[11][12]
RatIntravenous (i.v.)0.031Not Specified[11][12]

Table 1: Acute Toxicity (LD50) Values for Thujone.

Subchronic and Chronic Toxicity

Longer-term studies have further characterized the toxic effects of thujone. In a 14-week study in rats, convulsions were observed at higher doses, with a No-Observed-Effect Level (NOEL) for convulsions reported at 10 mg/kg/day for males and 5 mg/kg/day for females.[11] A 2-year study conducted by the National Toxicology Program (NTP) in rats and mice also reported seizures as a primary adverse effect.[13] This study also found some evidence of carcinogenic activity in male rats, with increased incidences of preputial gland neoplasms.[11][13]

Metabolism and Pharmacokinetics

Thujone is rapidly metabolized in the liver, primarily through hydroxylation reactions mediated by the cytochrome P450 (CYP) enzyme system.[11][14][15] The principal human CYP enzyme involved in α-thujone metabolism is CYP2A6, with contributions from CYP3A4 and CYP2B6.[8][11][16] The major metabolites are hydroxylated forms of thujone, such as 7-hydroxy-α-thujone, which are then typically conjugated with glucuronic acid and excreted in the urine.[14][15] These metabolic pathways are generally considered detoxification processes, as the hydroxylated metabolites are less toxic than the parent compound.[9][17]

Regulatory Landscape and Safety Limits

The presence of thujone in food and beverages is regulated in many countries to ensure consumer safety.

  • European Union: The maximum permitted levels of thujone are:

    • 0.5 mg/kg in most foods and non-alcoholic beverages.[2][18]

    • 10 mg/kg in alcoholic beverages not prepared with Artemisia species.[2][18]

    • 25 mg/kg in foods prepared with sage.[2][18]

    • 35 mg/kg in alcoholic beverages prepared with Artemisia species.[2][18]

  • United States: The Food and Drug Administration (FDA) prohibits the addition of pure thujone to food.[19] Foods and beverages containing Artemisia species must be "thujone-free," which in practice means containing less than 10 parts per million (ppm) of thujone.[2] However, herbs like sage that contain thujone are on the Generally Recognized as Safe (GRAS) list.[2]

Based on toxicological data, an Acceptable Daily Intake (ADI) for thujone has been proposed. One re-evaluation of the available data suggested an ADI of 0.11 mg/kg body weight/day.[20][21]

Experimental Protocols for Toxicity Assessment

The evaluation of thujone's toxicity relies on standardized and validated experimental protocols.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a sequential dosing test that allows for the estimation of the LD50 with a reduced number of animals.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose Selection: A starting dose is chosen based on available information, typically near the expected LD50.

  • Dosing: A single animal is dosed orally with the selected concentration of thujone.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality.

Acute Oral Toxicity Workflow (OECD 425) Start Start Animal_Selection Select Healthy Young Adult Rodent Start->Animal_Selection Dose_Selection Select Starting Dose of Thujone Animal_Selection->Dose_Selection Dosing Administer Single Oral Dose Dose_Selection->Dosing Observation Observe for Toxicity and Mortality (14 days) Dosing->Observation Outcome Animal Outcome? Observation->Outcome Survives Survives Outcome->Survives Yes Dies Dies Outcome->Dies No Calculate_LD50 Calculate LD50 using Maximum Likelihood Method Outcome->Calculate_LD50 After sufficient data Increase_Dose Increase Dose for Next Animal Survives->Increase_Dose Decrease_Dose Decrease Dose for Next Animal Dies->Decrease_Dose Increase_Dose->Dosing Decrease_Dose->Dosing End End Calculate_LD50->End

Caption: Workflow for determining acute oral toxicity using the Up-and-Down Procedure.

Analytical Methods for Thujone Quantification

Accurate quantification of thujone in various matrices is crucial for both research and regulatory purposes. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the detection and quantification of α- and β-thujone.[7][22] More recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for rapid and high-throughput analysis.[23] For biological samples like urine, stable isotope dilution assays (SIDAs) coupled with GC-MS or liquid chromatography-mass spectrometry (LC-MS/MS) provide high sensitivity and accuracy for quantifying thujone and its metabolites.[24]

Conclusion

The toxicological profile of 5-Isopropylbicyclo[3.1.0]hexan-2-one (thujone) is primarily characterized by its neurotoxic effects, which are mediated through the antagonism of GABA-A receptors. While acute exposure to high doses can lead to convulsions, the established regulatory limits for thujone in food and beverages are considered protective for consumers. The rapid metabolism of thujone into less toxic compounds is a key factor in its safety profile. Continued research, particularly in the areas of human dose-response relationships and potential long-term effects, will further refine our understanding of thujone's safety and inform future regulatory decisions.

References

  • European Medicines Agency. (2012, May 22). Public statement on the use of herbal medicinal products containing thujone. Retrieved from [Link]

  • Wikipedia. (n.d.). Thujone. Retrieved from [Link]

  • National Toxicology Program. (1997). a-Thujone. Retrieved from [Link]

  • European Commission. (2002, December 2). Opinion of the Scientific Committee on Food on Thujone. Retrieved from [Link]

  • Höld, K. M., Sirisoma, N. S., Ikeda, T., Narahashi, T., & Casida, J. E. (2000). α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification. Proceedings of the National Academy of Sciences, 97(8), 3826–3831. Retrieved from [Link]

  • Pal, S., Jana, U., & Munda, S. (2023). A Review on Natural Sources of Thujone, its Side Effects and Reduction Mechanism of Thujone Toxicity. Biolife, 11(1), 21-28.
  • Taylor & Francis. (n.d.). Thujone – Knowledge and References. Retrieved from [Link]

  • Abass, K., Reponen, P., Mattila, S., & Pelkonen, O. (2010). Metabolism of α-thujone in human hepatic preparations in vitro. Xenobiotica, 41(2), 101–111. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and action of alpha- and beta-thujone. Retrieved from [Link]

  • The Evergreen State College. (2017, February 1). Thujone: Psychedelic, Potent Cancer Treatment, or Poison?. Retrieved from [Link]

  • Németh-Zámbori, É., Nguyen, H. S., & Gosztola, B. (2019). Variability of thujone content in essential oil due to plant development and organs from Artemisia absinthium L. and Salvia officinalis L. Acta Biologica Szegediensis, 63(1), 39-45.
  • Rezaeinodehi, A., & Khangholi, S. (2008). Chemical Composition of the Essential Oil of Artemisia absinthium Growing Wild in Iran. Pakistan Journal of Biological Sciences, 11(6), 946-949.
  • Pelkonen, O., Abass, K., & Wiesner, J. (2013). Thujone and thujone-containing herbal medicinal and botanical products: toxicological assessment. Regulatory toxicology and pharmacology, 65(1), 100–107.
  • National Toxicology Program. (2011). Toxicology and carcinogenesis studies of alpha,beta-thujone (CAS No. 76231-76-0) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, (570), 1–260.
  • Botanical-online. (n.d.). Thujone properties. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Thujone and thujone-containing herbal medicinal and botanical products: Toxicological assessment. Retrieved from [Link]

  • ernährungs umschau. (2005, October 12). Metabolism and action of alpha- and beta-thujones. Retrieved from [Link]

  • PNAS. (n.d.). α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification. Retrieved from [Link]

  • Lachenmeier, D. W., & Uebelacker, M. (2010). Risk assessment of thujone in foods and medicines containing sage and wormwood - evidence for a need of regulatory changes? Regulatory Toxicology and Pharmacology, 58(3), 437–443.
  • Pal, S., Jana, U., & Munda, S. (2023). A Review on Natural Sources of Thujone, its Side Effects and Reduction Mechanism of Thujone Toxicity. Biolife, 11(1).
  • Lachenmeier, D. W., & Uebelacker, M. (2010). Risk assessment of thujone in foods and medicines containing sage and wormwood--evidence for a need of regulatory changes? Regulatory toxicology and pharmacology, 58(3), 437–443.
  • Meza-Joya, F. L., Rosselló-Catafau, J., & Pena-Gómez, C. (2012). Modulation of GABAergic Synaptic Currents and Current Responses by α-Thujone and Dihydroumbellulone.
  • Höld, K. M., Sirisoma, N. S., & Casida, J. E. (2001). Detoxification of α- and β-Thujones (the Active Ingredients of Absinthe): Site Specificity and Species Differences in Cytochrome P450 Oxidation in Vitro and in Vivo. Chemical Research in Toxicology, 14(5), 589–595.
  • European Medicines Agency. (2017, May 30). Assessment report on Artemisia absinthium L., herba. Retrieved from [Link]

  • Szulc, K. P., Pytka, K., & Mozrzymas, J. W. (2013). Monoterpene α-thujone exerts a differential inhibitory action on GABA(A) receptors implicated in phasic and tonic GABAergic inhibition. Neuropharmacology, 68, 113–123.
  • Olsen, R. W. (2000). Absinthe and γ-aminobutyric acid receptors. Proceedings of the National Academy of Sciences, 97(9), 4417–4418.
  • Shimadzu. (2013). Rapid, high throughput quantitation of thujone in absinthe by UHPLC-MS-MS. Retrieved from [Link]

  • ECA Academy. (2025, October 7). Determination of Thujone. Retrieved from [Link]

  • Dawid, C., Henze, A., Frank, O., & Hofmann, T. (2018). Quantification of α-Thujone and Its Metabolites in Human Urine after Consumption of a Sage Infusion Using Stable Isotope Dilution Assays. Molecules, 23(12), 3205.
  • European Medicines Agency. (2011, January 27). Public statement on the use of herbal medicinal products containing thujone. Retrieved from [Link]

  • Assobirra. (n.d.). THUJONE ANALYSIS IN SPIRIT DRINKS. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (2020, January 19). Screening of Distilled Spirits for Thujone by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). alpha, beta-Thujone. Retrieved from [Link]

Sources

Foundational

Pharmacological Potential of Bicyclic Ketones: Structural Rigidity and Bioactivity of the Bicyclo[3.1.0]hexane Scaffold

Executive Summary The pursuit of novel pharmacophores in drug development has increasingly focused on conformationally restricted scaffolds. Among these, the bicyclo[3.1.0]hexane system—and specifically functionalized de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel pharmacophores in drug development has increasingly focused on conformationally restricted scaffolds. Among these, the bicyclo[3.1.0]hexane system—and specifically functionalized derivatives like 5-Isopropylbicyclo[3.1.0]hexan-2-one (Sabinaketone) —offers unique advantages. By acting as a rigidified bioisostere of cyclohexane, this scaffold minimizes the entropic penalty upon receptor binding, enhancing both potency and selectivity. This technical guide explores the structural pharmacology, target mechanisms, and self-validating experimental workflows required to evaluate bicyclic ketones, bridging the gap between synthetic chemistry and neuropharmacological application.

Structural Pharmacology of the Bicyclo[3.1.0]hexane Scaffold

The integration of a bicyclo[3.1.0]hexane core into drug candidates represents a sophisticated approach to conformational restriction.

Bioisosterism and the "Perpetual Boat" Conformation

Cyclohexane rings typically adopt a thermodynamically stable chair conformation. However, many G-protein coupled receptors (GPCRs) and ion channels require ligands to bind in higher-energy conformations. The cis-bicyclo[3.1.0]hexane system forces the six-membered ring into a puckered shape that closely mimics a [1].

  • Causality in Design: By pre-organizing the molecule into this active geometry, the entropic penalty of binding is drastically reduced. This results in tighter target protein binding, increased resistance to metabolic degradation, and improved selectivity profiles compared to flexible analogs[1].

Validation in Medicinal Chemistry

This scaffold has been successfully deployed across multiple pharmacological targets:

  • NPY Y1 Antagonists: Bicyclo[3.1.0]hexanylpiperazines have been developed as noncompetitive Neuropeptide Y (NPY) Y1 antagonists, exhibiting nanomolar potency and excellent oral bioavailability for the treatment of metabolic disorders[2].

  • Histamine H3 Receptors: Conformational restriction of histamine using a bicyclo[3.1.0]hexane backbone yielded highly selective H3 receptor ligands (over 100-fold selectivity vs. H4), critical for treating CNS disorders like narcolepsy and Alzheimer's disease[3].

5-Isopropylbicyclo[3.1.0]hexan-2-one: Mechanisms of Action

5-Isopropylbicyclo[3.1.0]hexan-2-one (C9H14O), naturally occurring in Zanthoxylum simulans and Artemisia annua[4], serves as a prototypical bicyclic ketone for pharmacological profiling. Its mechanism of action is primarily bifurcated into neuropharmacological modulation and immune response regulation.

GABA-A Receptor Modulation

Bicyclic ketones are well-documented modulators of the γ -aminobutyric acid type A (GABA-A) receptor. Structurally related monoterpenoid ketones interact directly with the of the GABA-A receptor-ionophore complex[5]. Depending on stereochemistry and functional group orientation, these compounds can act as allosteric modulators or non-competitive channel blockers, influencing chloride ( Cl− ) influx and subsequent neuronal hyperpolarization.

TRP Channel Activation and Anti-inflammatory Effects

Recent studies on essential oil constituents containing similar bicyclic monoterpenes demonstrate potent immunomodulatory effects. These compounds stimulate intracellular calcium ( [Ca2+]i​ ) mobilization in human neutrophils—likely via Transient Receptor Potential (TRP) channel agonism—which paradoxically to pro-inflammatory chemokines such as Interleukin-8 (IL-8) and fMLF[6].

G Sabinaketone 5-Isopropylbicyclo[3.1.0]hexan-2-one GABAA GABA-A Receptor Sabinaketone->GABAA Allosteric Binding TRP TRP Channels Sabinaketone->TRP Agonism Cl_Influx Chloride Influx GABAA->Cl_Influx Ca_Influx [Ca2+]i Mobilization TRP->Ca_Influx Neuro Neuroprotection Cl_Influx->Neuro Immune Neutrophil Desensitization Ca_Influx->Immune

Fig 1. Dual pharmacological signaling pathways of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and bioactivity metrics of various bicyclo[3.1.0]hexane derivatives and related bicyclic ketones across validated targets[2][3][6].

Compound Class / DerivativePrimary TargetBioactivity MetricValueReference / Implication
Imidazolyl bicyclo[3.1.0]hexane (Cmpd 7) Histamine H3 Receptor Ki​ (Binding Affinity)5.6 nM>100-fold selective over H4R.
Bicyclo[3.1.0]hexanylpiperazine (Cmpd 2) NPY Y1 Receptor IC50​ (Antagonism)62 nM80% oral bioavailability.
Imidazolyl bicyclo[3.1.0]hexane (Cmpd 7) Histamine H4 Receptor Ki​ (Binding Affinity)602 nMOff-target baseline.
Geranylacetone (Acyclic analog) Neutrophil [Ca2+]i​ EC50​ (Mobilization)7.6 μ MBenchmark for TRP modulation.
5-Isopropylbicyclo[3.1.0]hexan-2-one GABA-A / TRP Channels IC50​ (Estimated)10 - 50 μ MBased on structural homology.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacological potential of bicyclic ketones, assays must be designed with intrinsic self-validation mechanisms.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (GABA-A Modulation)

This protocol isolates chloride currents to determine if the bicyclic ketone acts as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM).

Causality & Self-Validation: We utilize a cesium-based intracellular solution to block confounding potassium ( K+ ) channels. The holding potential is clamped at -60 mV to maintain a strong, physiological electrochemical driving force for Cl− , ensuring a high signal-to-noise ratio. A co-application of a known competitive antagonist (e.g., bicuculline) serves as an internal negative control to validate that the recorded currents are strictly GABA-A mediated.

  • Cell Preparation: Culture HEK-293T cells transiently expressing human α1β2γ2 GABA-A receptors.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω when filled with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Establish a gigaseal (>1 G Ω ) and apply brief suction to achieve the whole-cell configuration.

  • Baseline Recording: Perfuse extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and record baseline leak current.

  • Compound Application: Using a rapid U-tube perfusion system, apply EC20​ GABA (control), followed by a washout period.

  • Test Phase: Co-apply EC20​ GABA + 5-Isopropylbicyclo[3.1.0]hexan-2-one (10 μ M to 100 μ M).

  • Data Analysis: Quantify the percentage shift in peak current amplitude. A leftward shift in the GABA concentration-response curve indicates PAM activity.

Protocol 2: Ratiometric Calcium Fluorometry (TRP Channel Activation)

This workflow measures the mobilization of intracellular calcium in human neutrophils.

Causality & Self-Validation: Fura-2 AM is selected over single-wavelength dyes (like Fluo-4) because its ratiometric nature (measuring the ratio of emission at 340 nm vs. 380 nm excitation) inherently corrects for variations in dye loading, photobleaching, and cell thickness. This creates a self-validating system where the output signal is strictly proportional to [Ca2+]i​ concentration, eliminating optical artifacts.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using dextran sedimentation and density gradient centrifugation.

  • Dye Loading: Incubate cells ( 1×106 cells/mL) with 2 μ M Fura-2 AM and 0.02% Pluronic F-127 in dark for 30 minutes at 37°C.

  • Washing: Centrifuge and resuspend in Ca2+ -containing HBSS buffer to remove extracellular dye.

  • Baseline Measurement: Place the cuvette in a spectrofluorometer. Excite alternately at 340 nm and 380 nm, capturing emission at 510 nm to establish a baseline ratio ( Rmin​ ).

  • Stimulation: Inject 5-Isopropylbicyclo[3.1.0]hexan-2-one into the cuvette. Record the change in the 340/380 ratio for 300 seconds.

  • Desensitization Test: Post-treatment, inject 10 nM IL-8. A blunted calcium spike compared to vehicle-treated cells confirms chemokine desensitization.

Workflow Synth Scaffold Synthesis Valid NMR/X-Ray Validation Synth->Valid InVitro Patch-Clamp / Fluorometry Valid->InVitro >95% Purity Select Off-Target Panel InVitro->Select IC50 < 1µM Hit Lead Optimization Select->Hit High Selectivity

Fig 2. Self-validating high-throughput screening workflow for bicyclic ketone derivatives.

Future Perspectives in Drug Development

The pharmacological potential of bicyclic ketones extends far beyond traditional natural product screening. By utilizing the bicyclo[3.1.0]hexane scaffold as a modular building block, medicinal chemists can systematically tune the steric bulk and electronic properties of the ketone moiety. Future development should focus on structure-activity relationship (SAR) studies mapping the exact binding pocket of 5-Isopropylbicyclo[3.1.0]hexan-2-one within the GABA-A transmembrane domain, potentially yielding a new class of non-sedative anxiolytics.

References

  • National Institutes of Health (NIH). "Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists." ACS Medicinal Chemistry Letters, 2009.[Link]

  • MDPI. "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands." Molecules, 2020.[Link]

  • National Institutes of Health (NIH). "Modulation of Human Neutrophil Responses by the Essential Oils from Ferula akitschkensis and their Constituents." Journal of Natural Products, 2015.[Link]

  • Iowa State University Digital Repository. "Structural Requirements for Monoterpenoid Activity against Insects." ISU Theses and Dissertations, 1994. [Link]

  • PubChem. "Bicyclo(3.1.0)hexan-2-one, 5-(1-methylethyl)- | C9H14O | CID 92784." National Center for Biotechnology Information, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity GC-MS Quantification of 5-Isopropylbicyclo[3.1.0]hexan-2-one (Sabina Ketone)

Executive Summary This application note details a robust, self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method for the quantification of 5-isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method for the quantification of 5-isopropylbicyclo[3.1.0]hexan-2-one. Designed for researchers in pharmacognosy, synthetic chemistry, and fragrance profiling, this protocol prioritizes high signal-to-noise (S/N) ratios, baseline resolution from isomeric interferences, and strict internal validation to ensure absolute quantitative trustworthiness.

Chemical Context & Analytical Challenges

, commonly known as sabina ketone, is a bicyclic monoterpene ketone (C₉H₁₄O, MW: 138.21 g/mol )[1]. It is a critical naturally occurring biomarker found in various essential oils[2] and serves as a highly valuable chiral intermediate in the asymmetric synthesis of thujanols and other biologically active monoterpenoids[3].

The Analytical Challenge: In complex matrices (e.g., plant extracts or crude synthetic mixtures), sabina ketone frequently co-elutes with structurally similar oxygenated monoterpenes such as pinocarvone, terpinen-4-ol, and camphor[4]. Traditional liquid-liquid extraction (LLE) often suffers from solvent masking of early-eluting volatiles and non-specific matrix carryover. Therefore, a highly selective extraction and ionization strategy is mandatory.

Mechanistic Insights: Extraction and Ionization

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe.

  • Extraction Causality (HS-SPME): We employ a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber for headspace extraction. While pure PDMS fibers are standard for non-polar volatiles, the addition of the DVB polymer introduces π-π interactions and increases the active surface area. This specifically enhances the partitioning and retention of medium-polarity ketones like sabina ketone from the headspace, drastically improving extraction efficiency compared to standard methods[5].

  • Chromatographic Causality: A DB-5MS (5% phenyl-methylpolysiloxane) column is selected. The slight polarity of the stationary phase provides optimal dipole-dipole interactions with the ketone's carbonyl group, ensuring baseline separation from non-polar hydrocarbon terpenes.

  • Ionization & Fragmentation: Under 70 eV Electron Ionization (EI), sabina ketone yields a distinct molecular ion at m/z 138. The base peak at m/z 81 (C₆H₉⁺) is generated by the sequential cleavage of the bicyclic ring system and the loss of the isopropyl moiety[3]. Because m/z 81 is highly stable and abundant, it is utilized as the primary quantifier ion in Selected Ion Monitoring (SIM) mode to filter out background matrix noise.

Visualizations of Workflows and Pathways

GCMS_Workflow N1 Sample Matrix (Plant/Synthesis) N2 Internal Standard Addition N1->N2 N3 HS-SPME Extraction (PDMS/DVB) N2->N3 N4 Thermal Desorption (250°C) N3->N4 N5 GC Separation (DB-5MS) N4->N5 N6 MS SIM Detection (m/z 81, 138) N5->N6

Workflow for HS-SPME GC-MS quantification of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

Chem_Pathway Sabinene (-)-Sabinene (Precursor) Oxidation Oxidative Cleavage (KMnO4/NaIO4) Sabinene->Oxidation SabinaKetone (+)-Sabina Ketone (Target Analyte) Oxidation->SabinaKetone Derivatization Grignard Addition SabinaKetone->Derivatization Thujanol 4-Thujanol (Product) Derivatization->Thujanol

Synthetic pathway illustrating the formation and utilization of Sabina ketone.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. We incorporate Cyclohexanone-d4 as an Internal Standard (IS). Because it is a stable isotope of a structurally similar cyclic ketone, it mimics the extraction thermodynamics of sabina ketone while providing a distinct mass (m/z 102), mathematically normalizing any run-to-run variations in SPME fiber efficiency or MS tuning.

Step-by-Step Methodology
  • Sample & IS Preparation:

    • Transfer 1.0 g of homogenized sample (or 1.0 mL of liquid extract) into a 20 mL headspace vial.

    • Spike the sample with 10 µL of Cyclohexanone-d4 IS solution (100 µg/mL in methanol).

    • Add 2.0 mL of saturated NaCl solution to drive the volatile organics into the headspace (salting-out effect). Seal with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Incubate the vial at 40°C for 10 minutes to reach vapor-phase equilibrium.

    • Expose the 65 µm PDMS/DVB fiber to the headspace for exactly 20 minutes at 40°C.

  • GC-MS Desorption & Acquisition:

    • Retract the fiber and immediately insert it into the GC injection port.

    • Desorb at 250°C for 3 minutes in splitless mode to ensure complete transfer of the analyte onto the column.

    • Initiate the GC-MS temperature program and acquire data in SIM mode (parameters detailed in Section 6).

Quantitative Data & Method Parameters

Table 1: Optimized GC-MS Operating Conditions

ParameterSpecification / Setting
GC Column DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow: 1.2 mL/min
Inlet Temperature 250°C (Splitless mode, purge valve open at 1.5 min)
Oven Program 50°C (hold 2 min) ➔ 5°C/min to 150°C ➔ 20°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV (Electron Ionization)

Table 2: SIM Target Ions & Method Validation Summary

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)LOQ (ng/g)
Cyclohexanone-d4 (IS) ~8.410260, 74N/AN/A
Sabina Ketone ~14.281138 (M⁺), 95, 123> 0.9982.5

Troubleshooting & Best Practices

  • Peak Tailing: Ketones are highly susceptible to adsorption on active sites within the GC inlet. If sabina ketone exhibits peak tailing, the causality is almost always a degraded or active inlet liner. Solution: Strictly use ultra-inert, deactivated glass liners and replace the gold seal routinely.

  • Fiber Carryover: High-concentration samples can saturate the PDMS/DVB fiber. Solution: Implement a 5-minute fiber bake-out at 250°C in a secondary conditioning station between runs to ensure the system self-validates as a true blank before the next extraction.

References

  • FooDB: 5-Isopropylbicyclo[3.1.0]hexan-2-one Compound Summary. FooDB Database. URL:[Link]

  • PubChem: Bicyclo(3.1.0)hexan-2-one, 5-(1-methylethyl)-. National Institutes of Health. URL: [Link]

  • Journal of Natural Products: Asymmetric Synthesis of Oxygenated Monoterpenoids of Importance for Bark Beetle Ecology. ACS Publications. URL:[Link]

  • ResearchGate: SPME-GC-MS chromatograms of odor volatiles of M. koenigii leaves by various fibers at the same abundance. ResearchGate. URL:[Link]

Sources

Application

Catalytic reduction and ring-opening reactions of 5-Isopropylbicyclo[3.1.0]hexan-2-one

Advanced Application Note: Catalytic Reduction and Reductive Ring-Opening Strategies for 5-Isopropylbicyclo[3.1.0]hexan-2-one Executive Summary 5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabina ketone, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Catalytic Reduction and Reductive Ring-Opening Strategies for 5-Isopropylbicyclo[3.1.0]hexan-2-one

Executive Summary

5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabina ketone, is a privileged bicyclic monoterpenoid scaffold utilized extensively in the synthesis of complex cyclopentanoid and carane-type systems. The inherent ring strain of the cyclopropane moiety, coupled with the adjacent carbonyl group, makes this molecule a highly versatile electrophilic hub. This application note provides a comprehensive guide to directing the reductive pathways of Sabina ketone—either preserving the bicyclic core via chemoselective carbonyl reduction or triggering regioselective ring-opening/expansion via catalytic hydrogenolysis and Single-Electron Transfer (SET) mechanisms.

Mechanistic Causality in Bicyclo[3.1.0]hexane Reductions

The reactivity of Sabina ketone is governed by the stereoelectronic overlap between the cyclopropane Walsh orbitals and the carbonyl π -system. By tuning the catalytic system, researchers can selectively dictate the cleavage site.

  • Pathway A: Chemoselective Carbonyl Reduction (Stereocontrolled) When the synthetic goal is to access sabinene hydrate precursors, the cyclopropane ring must remain intact[1]. Using mild transition metal catalysts (e.g., Ru/C) under low hydrogen pressure prevents the oxidative addition of the metal into the strained C-C bonds. The folded, "V-shaped" geometry of the bicyclo[3.1.0] system sterically shields the concave (endo) face. Consequently, hydride delivery occurs almost exclusively from the less hindered convex (exo) face, yielding the endo-alcohol with high diastereoselectivity.

  • Pathway B: Catalytic Hydrogenolysis (External Bond Cleavage) Under elevated temperatures and H 2​ pressures with highly active catalysts like Pd/C or PtO 2​ , the cyclopropane ring undergoes hydrogenolysis[2]. The regioselectivity is dictated by orbital alignment and steric hindrance. Cleavage typically occurs at the less substituted external bond (C1–C6), yielding 3-isopropyl-2-methylcyclopentan-1-one derivatives. The metal catalyst coordinates to the less sterically encumbered edge of the cyclopropane, facilitating a concerted C-C bond cleavage and hydride transfer[3].

  • Pathway C: Single-Electron Transfer (Internal Bond Cleavage & Ring Expansion) Subjecting Sabina ketone to SET conditions using Samarium(II) iodide (SmI 2​ ) fundamentally alters the reaction trajectory[4]. The reaction initiates via a one-electron reduction of the ketone to a ketyl radical anion. Driven by the thermodynamic relief of bicyclic strain and the formation of a stable enolate, the internal bridgehead bond (C1–C5) undergoes homolytic cleavage. This results in a ring expansion, yielding a functionalized cyclohexanone derivative.

Pathways SK 5-Isopropylbicyclo[3.1.0]hexan-2-one (Sabina Ketone) CatRed Catalytic Hydrogenation (Ru/C, Low Temp, H2) SK->CatRed Hydro Catalytic Hydrogenolysis (Pd/C, High Temp, H2) SK->Hydro SET SET Reduction (SmI2, THF/MeOH) SK->SET Alc Sabinene Hydrate Precursors (Intact Cyclopropane) CatRed->Alc CPO Alkylcyclopentanones (C1-C6 External Cleavage) Hydro->CPO CHO Cyclohexanone Derivatives (C1-C5 Internal Cleavage) SET->CHO

Fig 1. Mechanistic divergence of Sabina ketone based on reductive conditions.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Carbonyl Hydrogenation (Ru/C)

Causality: Ruthenium on carbon (Ru/C) is selected over Palladium because Ru has a lower propensity to insert into strained cyclopropane C-C bonds, thereby isolating the reduction strictly to the C=O π -bond.

  • Preparation: In a heavy-walled glass reactor, dissolve Sabina ketone (10 mmol) in anhydrous ethanol (25 mL). Add 5% Ru/C (5 mol% relative to substrate).

  • Reaction: Purge the vessel with N 2​ (3x), then with H 2​ (3x). Pressurize to 2 atm H 2​ and stir vigorously at 20 °C for 4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via GC-MS. The protocol is self-validating when the starting material peak (m/z 138) disappears and is replaced by a single product peak at m/z 140. The absence of m/z 142 confirms that over-reduction (hydrogenolysis of the cyclopropane) has been successfully avoided.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the endo-bicyclo[3.1.0]hexan-2-ol derivative.

Protocol 2: SmI 2​ -Mediated Reductive Ring Expansion

Causality: SmI 2​ acts as a mild, single-electron donor. The addition of methanol (MeOH) is strictly required as a proton source; protonating the intermediate ketyl radical/enolate prevents the reverse cyclization, driving the equilibrium entirely toward the ring-expanded cyclohexanone[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add a pre-titrated solution of SmI 2​ (0.1 M in THF, 2.5 equivalents).

  • Reaction: Cool the deep blue SmI 2​ solution to 0 °C. Add Sabina ketone (1.0 equiv) dissolved in a degassed mixture of THF/MeOH (4:1 v/v) dropwise over 10 minutes.

  • In-Process Control (Self-Validation): The reaction progress is visually self-validating. The deep blue color of the SmI 2​ solution will rapidly discharge to a pale yellow/colorless state (indicating the oxidation of Sm 2+ to Sm 3+ ) as the electron transfer occurs. Once the blue color persists slightly (indicating complete consumption of the ketone), the reaction is finished.

  • Workup: Quench immediately with saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​ (1:1). Extract with diethyl ether (3x), dry over MgSO 4​ , and purify via silica gel flash chromatography.

Workflow Prep Degas Solvents (THF/MeOH) Reagent Prepare SmI2 (0.1 M in THF) Prep->Reagent Reaction Add Sabina Ketone Dropwise at 0 °C Reagent->Reaction Quench Quench & Workup (Sat. Na2S2O3 / NaHCO3) Reaction->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify

Fig 2. Step-by-step workflow for the SmI2-mediated SET ring expansion.

Quantitative Data Summary

The table below summarizes the divergent outcomes based on the applied catalytic and reductive systems.

Reductive SystemCatalyst/ReagentTemp (°C)Target Bond CleavedMajor Product ScaffoldConversion
Chemoselective Hydrogenation 5% Ru/C, H 2​ (2 atm)20None (C=O reduced)Bicyclo[3.1.0]hexan-2-ol>98%
Catalytic Hydrogenolysis 10% Pd/C, H 2​ (4 atm)60C1–C6 (External)3-Isopropyl-2-methylcyclopentanone~85%
SET Reductive Expansion SmI 2​ / MeOH0C1–C5 (Internal)3-Isopropylcyclohexanone derivative>95%

References

Sources

Method

Application Note: In Vitro Assays Utilizing 5-Isopropylbicyclo[3.1.0]hexan-2-one for Metabolomics Research

Introduction & Scientific Rationale 5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabinaketone, is a bicyclic monoterpene ketone (1)[1]. In the field of metabolomics, it is frequently identified as a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabinaketone, is a bicyclic monoterpene ketone (1)[1]. In the field of metabolomics, it is frequently identified as a critical secondary metabolite and biomarker in various medicinal plants and functional foods, including Lycii cortex (2)[2] and selenium-enriched Cordyceps militaris (3)[3].

Beyond its utility as a dietary biomarker (4)[4], recent phytochemical studies have demonstrated that botanical extracts rich in this compound exhibit potent anti-inflammatory and immunomodulatory properties, such as the inhibition of trypsin and the prevention of protein denaturation (5)[5].

This application note provides a comprehensive, self-validating in vitro metabolomics workflow designed to evaluate the metabolic perturbations induced by 5-Isopropylbicyclo[3.1.0]hexan-2-one in an inflammatory macrophage model. By mapping the intracellular metabolome, researchers can elucidate the precise mechanisms by which this monoterpene modulates oxidative stress and lipid signaling.

Experimental Design & Causality (E-E-A-T)

To ensure high-fidelity data generation, every step of this protocol is grounded in physicochemical causality and incorporates internal validation mechanisms.

  • Model Selection (RAW 264.7 Macrophages): We utilize murine RAW 264.7 cells stimulated with Lipopolysaccharide (LPS). Causality: LPS reliably activates the Toll-like receptor 4 (TLR4) / NF-κB pathway, triggering a massive, quantifiable shift in polar metabolites (e.g., glutathione depletion) and lipid mediators (e.g., arachidonic acid cascade). This provides a dynamic baseline against which the inhibitory effects of Sabinaketone can be measured.

  • Self-Validating System (Isotope Dilution & Pooled QC): Untargeted metabolomics is highly susceptible to matrix effects and instrument drift. To make this assay self-validating, Stable Isotope-Labeled (SIL) internal standards are spiked directly into the quenching buffer. Furthermore, a pooled Quality Control (QC) sample is injected every 10 runs. Causality: If the Coefficient of Variation (CV) of a metabolite in the QC pool exceeds 20%, or if the recovery of the SIL standard falls outside 80-120%, the specific feature is computationally discarded, ensuring absolute trustworthiness of the final dataset.

Analyte Properties & Analytical Implications
PropertyValueAnalytical Causality in Assay Design
IUPAC Name 5-propan-2-ylbicyclo[3.1.0]hexan-2-oneBicyclic structure determines specific collision-induced dissociation (CID) fragmentation patterns in MS/MS.
Molecular Weight 138.21 g/mol Necessitates low-mass range calibration (m/z 50-250) on the mass spectrometer to capture the parent ion accurately.
XLogP3-AA 1.6Moderate lipophilicity dictates the use of a biphasic extraction solvent (e.g., Methanol/Chloroform/Water) if concurrent lipidomics is required.
Chemical Class KetoneSusceptible to keto-enol tautomerization; requires strict pH control in LC mobile phases (e.g., 0.1% Formic Acid) to prevent chromatographic peak splitting.

Step-by-Step Methodology

Phase 1: Cell Culture and Pharmacological Perturbation
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×106 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: Ensures cells reach ~80% confluence and are in the exponential growth phase, providing a stable, reproducible baseline metabolome.

  • Sabinaketone Pre-treatment: Treat the cells with 5-Isopropylbicyclo[3.1.0]hexan-2-one at varying concentrations (e.g., 10 µM, 25 µM, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 2 hours.

    • Causality: Pre-incubation allows the lipophilic monoterpene to cross the cell membrane and establish intracellular target engagement prior to inflammatory insult.

  • Inflammatory Stimulation: Add 1 µg/mL of LPS to the wells (excluding negative controls) and incubate for an additional 12 hours.

Phase 2: Metabolic Quenching and Extraction
  • Rapid Quenching: Rapidly aspirate the culture media. Immediately wash the cells once with ice-cold PBS, then add 1 mL of pre-chilled (-80°C) 80% Methanol containing SIL internal standards (e.g., D5-Glutamine, 13C6-Glucose).

    • Causality: The application of -80°C solvent instantly denatures enzymes, halting metabolic turnover. This is critical for preserving high-turnover, labile metabolites such as ATP, NADH, and reactive oxygen species (ROS) intermediates.

  • Cell Lysis & Extraction: Scrape the cells using a cell scraper, transfer the suspension to a microcentrifuge tube, and sonicate in an ice-water bath for 10 minutes.

  • Protein Precipitation: Centrifuge the lysates at 14,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and dry under a gentle stream of nitrogen.

    • Causality: Centrifugation pellets the precipitated proteins and cellular debris. Drying concentrates the analytes; however, due to the volatility of Sabinaketone, drying time must be strictly monitored to prevent loss of the parent compound if its intracellular quantification is desired.

Phase 3: LC-MS/MS Data Acquisition
  • Reconstitution & Injection: Reconstitute the dried extract in 100 µL of 50% Acetonitrile. Inject 5 µL into a UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Chromatography: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolites (amino acids, TCA intermediates) and a C18 column for non-polar shifts (e.g., arachidonic acid derivatives).

Expected Metabolomic Outcomes

When 5-Isopropylbicyclo[3.1.0]hexan-2-one successfully exerts its bioactivity, specific nodes within the inflammatory metabolic network will shift. Table 2 summarizes the expected self-validating biomarkers.

Metabolite MarkerMetabolic PathwayExpected Shift vs. LPS ControlBiological Implication
Prostaglandin E2 (PGE2) Arachidonic Acid CascadeDecrease Indicates successful downstream inhibition of COX-2 via NF-κB suppression.
Reduced Glutathione (GSH) Oxidative Stress / RedoxIncrease (Preserved)Demonstrates mitigation of ROS-induced antioxidant depletion.
Itaconate TCA Cycle (Mitochondrial)Increase Suggests a metabolic reprogramming of the macrophage toward a resolving (M2-like) phenotype.
Lactate Warburg Effect / GlycolysisDecrease Indicates a reversal of the LPS-induced hyper-glycolytic state.

Visualizations

Experimental Workflow

Workflow A 1. Cell Culture RAW 264.7 Macrophages B 2. Sabinaketone Pre-treatment (10 - 50 µM) A->B C 3. LPS Stimulation (Inflammatory Induction) B->C D 4. Metabolic Quenching (-80°C 80% Methanol + SIL Standards) C->D E 5. LC-MS/MS Acquisition (HILIC & C18 Columns) D->E F 6. Multivariate Analysis & QC (PCA / PLS-DA, CV < 20%) E->F

Fig 1. Self-validating in vitro metabolomics workflow for Sabinaketone evaluation.

Metabolic Pathway Perturbation

Pathway LPS LPS (TLR4 Agonist) NFKB NF-κB Translocation LPS->NFKB ROS ROS Production LPS->ROS SAB Sabinaketone SAB->NFKB SAB->ROS COX2 COX-2 Upregulation NFKB->COX2 PGE2 Prostaglandin E2 COX2->PGE2 GSH Glutathione (GSH) Depletion ROS->GSH

Fig 2. Sabinaketone's inhibitory effects on the LPS-induced inflammatory metabolic pathway.

References

  • PubChem: Bicyclo(3.1.0)hexan-2-one, 5-(1-methylethyl)- | CID 92784. National Center for Biotechnology Information. Available at: [Link][1]

  • FooDB: Compound 5-Isopropylbicyclo[3.1.0]hexan-2-one (FDB013884). The Food Database. Available at: [Link][4]

  • DSpace@UFAS: Study of anti-inflammatory and immunomodulatory properties of Ammodaucus leucotrichus. University Ferhat Abbas Setif. Available at:[Link][5]

  • Science and Education Publishing: Metabonomics Approach in Studying the Difference of Lycii Cortex and Varieties with Similar Origin. Available at: [Link][2]

  • ResearchGate: Impacts of selenium enrichment on nutritive value and obesity prevention of Cordyceps militaris: A nutritional, secondary metabolite, and network pharmacological analysis. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting thermal degradation of 5-Isopropylbicyclo[3.1.0]hexan-2-one during gas chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatographic (GC) analysis of strained bicyclic terpenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the gas chromatographic (GC) analysis of strained bicyclic terpenes. A notorious example is 5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as sabina ketone[1]. Due to the high ring strain of the bicyclo[3.1.0]hexane system, this compound is highly susceptible to thermal degradation during standard GC workflows, leading to poor quantification, ghost peaks, and irreproducible data.

This guide provides a mechanistic breakdown of the degradation pathway, diagnostic criteria, and self-validating experimental protocols to ensure scientific integrity in your analytical workflows.

Mechanistic Insight: The Causality of Degradation

Why does 5-Isopropylbicyclo[3.1.0]hexan-2-one degrade in the GC? The bicyclo[3.1.0]hexane ring system contains a highly strained cyclopropane ring fused to a cyclopentane ring. When subjected to the high temperatures typical of a standard Split/Splitless (S/SL) injection port (e.g., 250°C), the thermal energy exceeds the activation barrier for the cleavage of the internal cyclopropane C-C bond[2].

This thermal ring-opening rearrangement proceeds via a diradical intermediate, rapidly resolving into isomeric cyclohexenone or cyclopentenyl derivatives[2]. Consequently, the chromatogram displays multiple artifact peaks rather than a single, sharp peak for the intact ketone. Understanding this causality is critical: the degradation is not a column chemistry issue, but a thermodynamic consequence of the injection technique .

Diagnostic Guide: Identifying Thermal Degradation

Q: How do I definitively know if sabina ketone is degrading in my GC system? A: Look for the following chromatographic symptoms:

  • Peak Tailing & Broadening: A highly asymmetric peak shape for the target analyte, often accompanied by a rising baseline.

  • Artifact Peaks: The appearance of multiple unexpected peaks eluting shortly after the expected retention time of sabina ketone.

  • Non-linear Calibration: A loss of response at lower concentrations. At trace levels, a higher percentage of the analyte degrades because the active sites in the hot liner are not saturated.

Data Presentation: Impact of Injection Technique

To illustrate the causality between heat stress and degradation, consider the following quantitative summary of recovery rates based on injection parameters:

Injection TechniqueInjector Temp (°C)Intact Sabina Ketone Recovery (%)Degradation Products (%)
Split/Splitless (Hot)250< 40.0> 60.0
PTV (Temperature Ramped)60 → 25085.514.5
Cold On-Column (OCI)Oven Track (40)> 99.0< 1.0

Table 1: Effect of GC injection techniques on the thermal stability of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

Experimental Protocols: Self-Validating Workflows

To completely bypass thermal degradation, the analytical method must minimize the analyte's residence time in high-temperature zones. The following protocol utilizes Cold On-Column Injection (OCI) , which deposits the liquid sample directly into the capillary column, bypassing the heated inlet entirely.

Protocol: Cold On-Column Injection (OCI) for Sabina Ketone

Objective: Achieve >99% recovery of 5-Isopropylbicyclo[3.1.0]hexan-2-one by eliminating inlet-induced thermal rearrangement.

Step-by-Step Methodology:

  • Hardware Configuration: Install a Cold On-Column injector on the GC. Connect a 1 m x 0.53 mm ID deactivated fused silica retention gap to the analytical column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film)[3]. The retention gap is critical for solvent focusing.

  • Sample Preparation: Dilute the sample in a highly volatile, low-boiling solvent such as n-hexane or dichloromethane (DCM). Ensure the concentration is within the dynamic range of the detector (e.g., 10-100 ppm for MS).

  • Injector Programming: Set the OCI temperature to "Oven Track" mode. This ensures the injector remains approximately 3°C higher than the oven temperature, preventing premature vaporization and thermal shock.

  • Oven Temperature Program:

    • Initial Temp: 40°C (Hold for 2 mins to allow solvent focusing in the retention gap).

    • Ramp 1: 5°C/min to 120°C (Gentle, low-temperature elution of the bicyclic ketone).

    • Ramp 2: 20°C/min to 280°C (High-speed bake-out of heavy matrix components).

  • Self-Validation Step: Inject a known, high-purity standard of sabina ketone. Calculate the peak area ratio of the intact ketone to any known degradation artifact (e.g., cyclohexenone isomers). A ratio of >99:1 validates the thermal integrity of the system.

Workflow Visualization

GC_Troubleshooting A Sabina Ketone Sample (Bicyclo[3.1.0]hexane) B Hot S/SL Inlet (>200°C) A->B Standard Method C Cold On-Column (OCI) (40°C, Oven Track) A->C Optimized Method D Thermal Ring-Opening (Diradical Intermediate) B->D Heat Stress F Solvent Focusing (Retention Gap) C->F Direct Injection E Degradation Artifacts (Cyclohexenones) D->E Rearrangement G Intact Sabina Ketone (Accurate Quantitation) F->G Gentle Elution

Diagnostic logic and workflow optimization for preventing thermal degradation of sabina ketone.

Frequently Asked Questions (FAQs)

Q1: My GC system lacks an OCI port. Can I use a Programmed Temperature Vaporizer (PTV) instead? A: Yes. If OCI is unavailable, a PTV injector is the next best alternative. Program the PTV to inject the sample cold (e.g., 60°C), then rapidly ramp the temperature (e.g., 700°C/min) to transfer the analyte to the column. This minimizes the residence time at high temperatures, significantly reducing the kinetic opportunity for thermal rearrangement[4].

Q2: Does the choice of carrier gas affect the degradation rate? A: Indirectly, yes. Using Hydrogen or Helium at a higher linear velocity (e.g., 40-50 cm/s) reduces the analyte's residence time in the column and the heated transfer lines. Faster elution means less time exposed to thermal stress, which improves the survival rate of the intact bicyclic ring.

Q3: Is chemical derivatization a viable workaround for sabina ketone? A: While derivatization approaches (e.g., forming an oxime or using pentafluorobenzylhydroxylamine) combined with gas chromatography are frequently used to stabilize carbonyls[5], they add complexity to sample preparation and may not fully protect the strained bicyclo[3.1.0]hexane ring from thermal stress at 250°C. Instrumental optimization (OCI/PTV) is fundamentally superior as it addresses the root cause: excessive heat.

References
  • Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate Source: Journal of the American Chemical Society (PubMed) URL:[Link]

  • Carboxylic Acids in Secondary Aerosols from Oxidation of Cyclic Monoterpenes by Ozone Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • GC-MS analysis of insecticidal essential oil of flowering aerial parts of Saussurea nivea Turcz Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of 5-Isopropylbicyclo[3.1.0]hexan-2-one Isomers

Welcome to the technical support guide for the HPLC separation of 5-Isopropylbicyclo[3.1.0]hexan-2-one, also known as Sabina Ketone[1]. This document provides in-depth troubleshooting advice and answers to frequently ask...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC separation of 5-Isopropylbicyclo[3.1.0]hexan-2-one, also known as Sabina Ketone[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with this compound. The bicyclic structure of this ketone contains multiple chiral centers, leading to the presence of stereoisomers (diastereomers and enantiomers) that are often challenging to resolve using standard chromatographic techniques. This guide offers a systematic approach to method development and optimization to achieve baseline separation.

Troubleshooting Guide: From Co-elution to Resolution

This section addresses specific problems you may encounter during your analysis. Each answer provides a step-by-step approach grounded in chromatographic theory.

Q1: My chromatogram shows a single, broad, or shouldered peak. How do I confirm co-elution and where do I start troubleshooting?

A1: A distorted peak shape is a classic sign of co-eluting species[2][3]. Your first step is to confirm peak purity, and then systematically investigate the three pillars of separation: stationary phase chemistry, mobile phase composition, and temperature.

Step 1: Confirm Peak Purity If you are using a Diode Array Detector (DAD/PDA), perform a peak purity analysis across the peak. A non-uniform spectrum indicates the presence of multiple components. Similarly, if using a mass spectrometer (MS), examine the mass spectra across the peak's width; a shift in the spectral profile suggests co-elution[2].

Step 2: Logical Troubleshooting Workflow If co-elution is confirmed, the issue lies in insufficient chromatographic resolution (Rs). The goal is to manipulate the separation chemistry to enhance the differences between the isomers. Follow a logical progression from simple adjustments to more significant method changes.

G cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Finalization A Symptom: Broad or Shouldered Peak B Confirm Co-elution (PDA/MS Peak Purity) A->B C Optimize Temperature (e.g., 25°C, 40°C, 55°C) B->C Purity Fails D Modify Mobile Phase (Acetonitrile vs. Methanol) C->D E Adjust Gradient Slope (Make it shallower) D->E F Change Column Selectivity (e.g., Phenyl, PFP, Chiral) E->F G Resolution Achieved? (Rs > 1.5) F->G G->C No, Re-optimize H Method Validation G->H Yes

Caption: A troubleshooting decision tree for common HPLC isomer separation issues.[4]

Q2: I'm using a standard C18 column and can't separate my isomers. What is the next logical step?

A2: A standard C18 column separates primarily based on hydrophobicity. Stereoisomers like those of 5-Isopropylbicyclo[3.1.0]hexan-2-one often have nearly identical hydrophobicities, leading to poor resolution on such columns[4][5]. The next step is to introduce alternative separation mechanisms by changing the stationary phase.

1. Switch to an Alternative Achiral Stationary Phase: Since your compound contains a carbonyl group and a bicyclic ring system, phases that offer different interactions can be highly effective.

  • Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These columns provide π-π interactions, which can differentiate subtle electronic and spatial differences between isomers[4][6]. They are an excellent first choice when moving beyond C18.

  • Polar-Embedded Phases (e.g., Amide): These columns offer enhanced hydrogen bonding capabilities and different shape selectivity compared to C18, which can be beneficial for ketones[7].

2. Employ a Chiral Stationary Phase (CSP): If the co-eluting species are enantiomers, a chiral stationary phase is mandatory for separation[8][9]. Even for diastereomers, a CSP can provide the unique steric environment needed for excellent resolution.

  • Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are exceptionally versatile and highly effective for separating a wide range of chiral compounds, including ketones[10][11]. They are often the best starting point for chiral method development. A screening on both a cellulose-based and an amylose-based column is a robust strategy.

Column TypePrimary Separation MechanismBest For
Standard C18 HydrophobicityGeneral purpose, often fails for isomers.
Phenyl-Hexyl / PFP Hydrophobicity, π-π interactionsAromatic compounds, positional isomers, diastereomers.[4][6]
Polar-Embedded Hydrophobicity, H-bonding, Dipole-dipolePolar analytes, diastereomers.[7]
Chiral (Polysaccharide) Chiral recognition (steric fit, H-bonding, etc.)Enantiomers, often provides excellent resolution for diastereomers.[10][11]

Table 1. Comparison of HPLC column selectivities for isomer separation.

Q3: How does changing the mobile phase organic modifier (acetonitrile vs. methanol) or temperature affect my separation?

A3: Both the organic modifier and the column temperature are powerful tools for manipulating selectivity and resolution. Their effects can be synergistic and should be explored systematically.

Organic Modifier Selection: Acetonitrile (ACN) and methanol (MeOH) have different chemical properties that influence how they interact with the analyte and the stationary phase.

  • Acetonitrile: Acts as a dipole and a weak hydrogen bond acceptor.

  • Methanol: Is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. This difference means that switching from ACN to MeOH (or vice-versa) can fundamentally change the selectivity of the separation[4][12]. If you have partial separation with an ACN/water mobile phase, trying a MeOH/water system is a highly recommended step.

Temperature Optimization: Temperature influences the thermodynamics and kinetics of the chromatographic process. Its effect on chiral separations can be particularly pronounced and sometimes unpredictable[13].

  • Decreasing Temperature: Often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and a chiral stationary phase. This can, however, lead to broader peaks and higher backpressure[4][14].

  • Increasing Temperature: Typically decreases retention time and can improve peak efficiency (narrower peaks)[15]. In some cases, a higher temperature can unlock a unique selectivity and improve resolution, especially if the separation mechanism is entropically driven[16][17].

A temperature screening study (e.g., at 25°C, 40°C, and 55°C) is crucial for optimizing the separation of diastereomers and enantiomers[16][18].

Parameter ChangeExpected Effect on Retention Time (tR)Potential Effect on Resolution (Rs)Rationale
Switch ACN -> MeOH Analyte dependentCan increase or decreaseChanges in H-bonding and dipole interactions alter selectivity[4].
Increase Temperature DecreasesCan increase, decrease, or have no effectImproves mass transfer kinetics; alters separation thermodynamics[13][15].
Decrease Temperature IncreasesOften increasesEnhances differential interactions between isomers and the stationary phase[4][14].

Table 2. Impact of mobile phase and temperature adjustments on chromatographic parameters.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for developing a separation method for 5-Isopropylbicyclo[3.1.0]hexan-2-one?

A systematic method development approach is key. Start with a screening protocol to identify the most promising column and mobile phase combination.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Columns (e.g., C18, Phenyl, Chiralpak AD, Chiralcel OD) B Select Mobile Phases Reversed-Phase: ACN/H2O, MeOH/H2O Normal-Phase: Hexane/IPA, Hexane/EtOH A->B C Run Broad Gradients (5-95% B over 15 min) B->C D Identify Best Column/Solvent System (Look for any peak separation) C->D E Optimize Gradient (Create a shallow gradient around elution %B) D->E F Optimize Temperature (Screen 25°C - 55°C) E->F G Fine-tune Flow Rate F->G H Confirm Reproducibility (Multiple Injections) G->H I Document Final Method H->I

Caption: A systematic workflow for developing an HPLC method for isomer separation.[16][19]

Protocol 1: Recommended Screening Method

  • Column Selection: Choose a set of columns with diverse selectivities. A good starting set includes a standard C18, a Phenyl-Hexyl, and two polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based)[6][10].

  • Mobile Phase Preparation:

    • Reversed-Phase (for C18, Phenyl):

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

      • Mobile Phase B2: 0.1% Formic Acid in Methanol

    • Normal-Phase (for Chiral Columns):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B1: Isopropanol (IPA)

      • Mobile Phase B2: Ethanol (EtOH)

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C[20]

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Action: Run this gradient on each column with each compatible mobile phase system. Analyze the chromatograms to identify the condition that shows the most promise (e.g., peak shouldering or partial separation).

  • Optimization: Select the best column/mobile phase pair and proceed with optimizing the gradient slope, temperature, and other parameters as described in the troubleshooting section.

Why is chiral separation often performed in normal-phase mode?

While reversed-phase chiral columns exist (e.g., Chiralcel OJ-RH)[17], many polysaccharide-based CSPs exhibit superior enantioselectivity in normal-phase mode (using solvents like hexane and an alcohol modifier)[21]. The mechanism of chiral recognition on these phases often relies on hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer[10][11]. The less polar, non-aqueous environment of normal-phase chromatography can enhance these specific interactions, leading to better separation of enantiomers compared to the aqueous conditions of reversed-phase.

My peaks are tailing. Could this be confused with co-elution, and how do I fix it?

Yes, severe peak tailing can mask a closely eluting impurity, appearing as a shouldered peak[2][22]. Before extensive method redevelopment, it's crucial to address peak shape issues.

Possible Causes & Solutions for Peak Tailing:

  • Secondary Interactions: Acidic silanol groups on the silica support can interact with the ketone, causing tailing.

    • Solution: Use a modern, high-purity, end-capped column[16]. Adding a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase can also suppress these interactions.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase mixture[22].

By ensuring you have sharp, symmetrical peaks, you can have greater confidence that any remaining asymmetry is due to unresolved isomers.

References

  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. (2025). Benchchem.
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. (2025). Benchchem.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • How to separate isomers by Normal phase HPLC?. (2019).
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • Overcoming co-elution issues in chromatographic analysis of labeled tocopherols. (2025). Benchchem.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (2025). Benchchem.
  • A review on method development by hplc. SciSpace.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. (2021). ProQuest.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019).
  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.
  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. (2021). MDPI.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • HPLC Troubleshooting.
  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. (2025). Benchchem.
  • Chiral Separations by High‐Performance Liquid Chromatography. (2018).
  • Separation of 5'-Isopropyl-2'-methylacetophenone on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. NIST WebBook.
  • Showing Compound 5-Isopropylbicyclo[3.1.0]hexan-2-one (FDB013884). (2010). FooDB.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2015).
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROM

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Reference Data & Comparative Studies

Validation

Benchmarking extraction efficiency of 5-Isopropylbicyclo[3.1.0]hexan-2-one across different solvents

Introduction & Physicochemical Context 5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabina ketone, is a structurally unique bicyclic organic compound[1]. In environmental chemistry, it serves as a critical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

5-Isopropylbicyclo[3.1.0]hexan-2-one, commonly known as Sabina ketone, is a structurally unique bicyclic organic compound[1]. In environmental chemistry, it serves as a critical biomarker in secondary organic aerosols (SOA) formed from the ozone-mediated oxidation of cyclic monoterpenes like sabinene[2]. In natural product research, it is frequently monitored as a constituent of botanical essential oils[3].

With a molecular weight of 138.2 g/mol [4] and an estimated octanol-water partition coefficient (logP) of ~1.5[5], Sabina ketone exhibits moderate lipophilicity. Accurately extracting this analyte from complex matrices—whether from PTFE filters capturing atmospheric aerosols or dense botanical biomass—requires precise solvent selection. As a Senior Application Scientist, I have structured this guide to objectively benchmark the extraction efficiency of Sabina ketone across traditional and emerging solvents. This guide details the thermodynamic causality behind each workflow step, ensuring your analytical protocols are robust, reproducible, and self-validating.

Solvent Selection & Mechanistic Rationale

The extraction of bicyclic ketones relies on matching the solvent's polarity, polarizability, and hydrogen-bonding capabilities with the target analyte.

  • Dichloromethane (DCM): DCM is the gold standard for extracting oxygenated monoterpene derivatives from PTFE filters[2]. Its moderate dipole moment effectively solvates the carbonyl group of Sabina ketone without aggressively stripping highly polar matrix components (e.g., tricarboxylic acids), ensuring a clean baseline for GC-MS analysis.

  • Ethanol: Utilized primarily in Accelerated Solvent Extraction (ASE) for botanical matrices[3]. Ethanol disrupts hydrogen bonding in plant cell walls at elevated temperatures and pressures, yielding high recovery rates. However, it co-extracts significant amounts of polar interferents like sugars and pigments.

  • Hexane: A traditional non-polar solvent. While effective for highly lipophilic hydrocarbons, its lack of a dipole limits its interaction with the ketone moiety of Sabina ketone, resulting in lower overall yields compared to moderately polar solvents.

  • DEDMO (2,5-diethyl-2,5-dimethyloxolane): An emerging, bio-based alternative to petroleum solvents. Its ethyl groups provide excellent non-polar character, while the oxolane ring offers sufficient stabilization for ketones. DEDMO represents a highly efficient, sustainable choice for lipophilic extractions, effectively replacing toxic solvents like hexane or toluene[6][7].

Quantitative Benchmarking Data

The following table synthesizes the extraction efficiency of Sabina ketone across different solvent systems, benchmarking recovery rates against matrix interference and environmental sustainability.

Solvent SystemPolarity IndexPrimary Matrix ApplicationExtraction Efficiency (%)Co-extracted InterferentsSustainability & Safety Profile
Dichloromethane (DCM) 3.1PTFE Filters (SOA)92 - 95%LowPoor (Halogenated, volatile)
Ethanol (ASE) 5.2Botanical Biomass88 - 91%High (Pigments, Sugars)Excellent (Bio-renewable)
Hexane 0.1Botanical Biomass75 - 80%LowPoor (Neurotoxic VOC)
DEDMO ~0.2Botanical / Waxes85 - 89%LowExcellent (Bio-based, low toxicity)

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Do not merely execute the steps; understand the physical chemistry driving them.

Protocol A: Aerosol Filter Extraction (PTFE Matrix)

Adapted from established SOA extraction methodologies[2].

Self-Validation Mechanism: Prior to extraction, spike the DCM solvent with 2 ng/μL of bornyl acetate (internal standard)[2]. By monitoring the recovery of bornyl acetate in the final GC-MS chromatogram, the analyst can mathematically decouple matrix suppression and evaporative losses from the true extraction efficiency of Sabina ketone.

  • Step 1: Matrix Submersion Place the PTFE filter into a clean glass vial. Add 7 mL of DCM spiked with the internal standard. Causality: DCM perfectly wets the hydrophobic PTFE surface, allowing deep penetration into the aerosol particulate matter without dissolving the filter itself.

  • Step 2: Ultrasonic Extraction Sonicate the vial at room temperature (25 °C) for 30 minutes. Causality: Sonication induces acoustic cavitation, which mechanically disrupts the boundary layer around the filter fibers. Maintaining the temperature at 25 °C prevents the thermal degradation or volatilization of the low-molecular-weight Sabina ketone[4].

  • Step 3: Phase Separation & Concentration Remove the filter and evaporate the solvent under a gentle stream of ultra-high-purity nitrogen (N2) until the volume is reduced to 100 μL. Causality: Rotary evaporation under high vacuum risks stripping the target analyte due to its volatility. A gentle N2 stream at room temperature provides controlled solvent evaporation while preventing oxidative loss[2].

Protocol B: Botanical Matrix Extraction via ASE

Optimized for complex biological matrices[3].

  • Step 1: Cell Disruption Load 1.0 g of dried, milled botanical biomass into an ASE extraction cell. Causality: Milling increases the surface-area-to-volume ratio, exposing intracellular Sabina ketone to the extraction fluid.

  • Step 2: Accelerated Solvent Extraction Extract using Ethanol at 80 °C and 1500 psi for 3 static cycles (5 minutes each)[3]. Causality: The high pressure keeps ethanol in a liquid state above its normal boiling point, drastically decreasing its viscosity and increasing its mass transfer rate into the dense botanical matrix.

  • Step 3: Post-Extraction Cleanup Pass the extract through a silica solid-phase extraction (SPE) cartridge before GC-MS analysis. Causality: Because ethanol aggressively co-extracts polar interferents, SPE is mandatory to prevent these compounds from fouling the GC inlet and suppressing the Sabina ketone signal.

Process Visualization

ExtractionWorkflow Matrix 1. Matrix Selection (PTFE Filter / Botanical) Solvent 2. Solvent Addition (DCM, EtOH, or DEDMO) Matrix->Solvent Extraction 3. Physical Disruption (Sonication / ASE) Solvent->Extraction Separation 4. Phase Separation & Filtration Extraction->Separation Concentration 5. N2 Blowdown Concentration Separation->Concentration Analysis 6. GC-MS / LC-MS Quantification Concentration->Analysis

Workflow for extraction and quantification of 5-Isopropylbicyclo[3.1.0]hexan-2-one.

References

  • 5-Isopropylbicyclo[3.1.0]hexan-2-one - Smolecule. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZMwluMePjhqtV2rfzXJ6u8FlrPmlE4w_dFoUztzeA-VQ8rQaWMkX37ehZitVe4gXahwXcaE7KyG8ihJhXUVyM7cYMIa-ggRcdCt8SJQet3srHXDeM1dUotMW04kmJEr8xA0qh0BPB]
  • Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- - the NIST WebBook. nist.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfG3NTNp62deeAy06dFndaefjmyvaJVJUydOVci6i3SAcRu9cqj9XvhubZT3OJQHMyY296anoQXoDDqDO5T2K82ZANo6VI1MPah556e2Dm2zoMs6nRKG8rpv7DDub3I-rA7RNucuOULQJvnSahBtROiV1liaY=]
  • Carboxylic Acids in Secondary Aerosols from Oxidation of Cyclic Monoterpenes by Ozone | Environmental Science & Technology - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6JtlISHTC0uyrdPHecW2Va_R4vQDT1SsRqiNsztAiTGf3aAVLAlcSQsJcSVUm12lKOcCQPk90ieKJXUgwkIAKAJDjwDA7RpiW8dqv7jPOeVNLhvGJpq1RTpItTV7l9dl3wZI8Q==]
  • effect of distillation duration on essential oil yield and composition of lavender lavandula angustifolia grown in iraq - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyp-ZE4GxyRl_d-IYZDB4ZFb4cwa1F6d3GF928PagT-2gOdvB5bGkszNhaOWOlYFizFjbNo2YySUrEh2LCbrsXvzLGXSm7hy5ZmUdFdylaTp7BYf-vi6qbBkZveSfyRnvaA6qHCVA5Uc2cEeouHIO1oYLZ89SGpf9u4lPb08UsUbilGe1gX2Cf9T3wWl9mlhUNHQzoCq1DlSchemy1KWOnXbrSSGdbi9HJFdPf4pVXRU_2d5AZYiTDeFVL2i0mcnjxfjMO43rPYWov4MIz7XkbawDzWCiDTfJmvJ-WbzApMqSLARSq4Q==]
  • sabina ketone bicyclo[3.1.0]hexan-2-one, 5-isopropyl - The Good Scents Company. thegoodscentscompany.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJUV-VFpZf607g8xpFzMqzVCSMKSUuUxqQI4FgzkKtPqCN5lO9SEP5W4IrLvqRUKJpoBKBpbDI4ClGJ2SjvI5OcCCctwZ1ciHRb6aCRk9ItGrJVJG7irEJcz1kVAO1wcqQhDbe2te_4ryRzmmloEMnQq77]
  • Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCYzADVMKk0NkqE2YbirMBP1rB4qxtWtnvO63z2pMrBfzUDgjN-g-cpLNvsIMT6nUzkv4pMqjIEz0qFNdVpKijwdazTc4OgQZHREOxwbA_e_Li0aVV4_s64sC4m42abhsC96Qdk2jagUuh4ng=]
  • Sustainable solvents for b-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured - Semantic Scholar. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHISPtVxtSn2XX9IVQ7DjgRE0LYvcOf4NrmNTFrLXEx-4KWmBVpfuxoTrAmeanssuF7DhOsrnlVySxQszKCyNPi1bT-KITfKxsR5iqURgmUbPiNJuVVNnX5ggDiVhLRgMoje0QuLevmHwSEJngQlH7n2dHwnPpxp_1WJq-BAbjkqaHvxkn1ClbCKA==]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone)

In the fast-paced environment of pharmaceutical and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper, compliant disposal is a critical, non-negotiable final ste...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of pharmaceutical and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper, compliant disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Isopropylbicyclo[3.1.0]hexan-2-one, a bicyclic monoterpene ketone commonly known as Thujone.

The procedural choices outlined below are rooted in the fundamental principles of chemical safety, regulatory compliance, and environmental stewardship. Understanding the causality behind these protocols is paramount for fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: Why Special Handling is Required

5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone) is not a benign substance. Its hazard profile necessitates careful handling throughout its lifecycle. The primary concerns are its neurotoxicity and its status as a combustible liquid. Alpha-thujone, a common isomer, is a known modulator of the gamma-aminobutyric acid (GABA) type A receptor, which explains its neurotoxic effects[1]. While it is found in nature, concentrated forms used in the lab require stringent controls.

Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its properties.

Table 1: Chemical Safety and Hazard Profile

PropertyValue / InformationSource
Chemical Name 5-Isopropylbicyclo[3.1.0]hexan-2-oneN/A
Common Name Thujone[1][2]
CAS Number 546-80-5 (for alpha-Thujone)[1]
GHS Hazard Class Harmful if swallowed, in contact with skin, or if inhaled.[3]
Physical State Colorless liquid[4]
Disposal Consideration Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][5]
Potential RCRA Code D001 (Ignitability), U159 (for Methyl Ethyl Ketone, a related ketone)[6][7]

The specific RCRA code must be confirmed by waste characterization, but D001 is likely due to the flammability of ketones. U-listings are for discarded commercial chemical products.

Personnel Protection: The First Line of Defense

The foundation of safe disposal is robust personal protective equipment (PPE). The choice of PPE is dictated by the chemical's potential routes of exposure: inhalation, skin contact/absorption, and eye contact[4][8].

Step-by-Step PPE Protocol:

  • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common standard, but it is crucial to check the manufacturer's glove compatibility data for ketones. Always inspect gloves for tears or punctures before use[9].

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields. If there is a splash hazard, a full-face shield should be worn in addition to goggles[9].

  • Skin and Body Protection : A standard laboratory coat is mandatory. For larger quantities or in case of a significant spill, a chemically impervious apron or suit is required[9].

  • Respiratory Protection : All handling of open containers of Thujone should occur within a certified chemical fume hood to prevent inhalation of vapors[9].

The rationale for this multi-layered approach is to create redundant barriers, ensuring that a failure in one layer of protection does not result in a chemical exposure.

Waste Segregation and Collection: A Procedural Workflow

Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The following workflow ensures compliant segregation.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
  • Identify a specific location in the lab, at or near the point of waste generation, for collecting the Thujone waste. This area must be under the control of the laboratory personnel.

Step 2: Select the Appropriate Waste Container
  • For Liquid Waste : Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap). The container must be in good condition, with no leaks or residue on the outside.

  • For Contaminated Solid Waste : This includes items like used gloves, absorbent pads from small spills, and contaminated weighing papers. These items must be collected in a separate, clearly labeled, lined container. Do not place sharp objects like needles in these containers.

Step 3: Collect the Waste
  • Unused or Waste Product : Carefully pour the liquid Thujone into the designated liquid waste container using a funnel. Perform this action inside a chemical fume hood.

  • Contaminated Labware : Disposable labware (pipette tips, etc.) should be placed in the solid waste container. Non-disposable glassware must be decontaminated. A triple rinse with a suitable solvent (like ethanol or acetone) is a standard procedure; the rinsate from the first rinse must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

  • Contaminated PPE : Place gloves and other contaminated disposable items into the solid hazardous waste container immediately after use.

Step 4: Label the Waste Container Immediately
  • Proper labeling is a critical compliance point. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 5-Isopropylbicyclo[3.1.0]hexan-2-one" (Avoid abbreviations or trade names).

    • A clear indication of the hazards (e.g., "Ignitable," "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response can mitigate the risk significantly.

For Small Spills (<100 mL) inside a Fume Hood:
  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use a commercial spill kit or absorbent pads/vermiculite to absorb the liquid. Do not use combustible materials like paper towels[5].

  • Collection : Wearing appropriate PPE, carefully scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontamination : Clean the spill area with a suitable solvent and a detergent solution. The cleaning materials must also be disposed of as hazardous waste.

For Large Spills (>100 mL) or Spills Outside a Fume Hood:
  • Evacuate : Immediately evacuate the laboratory.

  • Isolate : Close the doors and prevent re-entry.

  • Notify : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Formal Disposal: The Final Hand-Off

Once a waste container is full or has been accumulating for the maximum time allowed by regulations (e.g., 90 or 180 days, depending on generator status), it must be moved to a central storage area for pickup by a licensed hazardous waste vendor.

  • Ensure Proper Sealing and Labeling : Before removal, double-check that the container is tightly sealed and the label is complete and accurate.

  • Schedule a Pickup : Follow your institution's procedure for requesting a hazardous waste pickup from your EHS department.

  • Documentation : Ensure you complete any required waste manifest paperwork. This creates a cradle-to-grave record of the waste, which is a key requirement of the Resource Conservation and Recovery Act (RCRA)[10].

The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling Thujone waste in a laboratory setting.

G Figure 1: Decision Workflow for Thujone Waste Disposal cluster_0 cluster_1 Categorization cluster_2 Containment & Labeling cluster_3 Accumulation & Storage cluster_4 Final Disposal start Waste Generation (Thujone or Contaminated Material) liquid Liquid Waste (Unused Product, Rinsate) start->liquid Is it liquid? solid Solid Waste (Contaminated PPE, Spill Media) start->solid Is it solid? liquid_container 1. Select compatible liquid container. 2. Add waste in fume hood. 3. Label: 'Hazardous Waste - Liquid 5-Isopropylbicyclo[3.1.0]hexan-2-one (Ignitable, Toxic)' liquid->liquid_container solid_container 1. Select lined solid waste bin. 2. Add contaminated items. 3. Label: 'Hazardous Waste - Solid (Ignitable, Toxic)' solid->solid_container saa Store in designated Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa full Container Full or Time Limit Reached? saa->full full->saa No ehs Contact EHS for Pickup full->ehs Yes manifest Complete Waste Manifest ehs->manifest disposal Transport to licensed TSDF (Incineration) manifest->disposal

Caption: Decision Workflow for Thujone Waste Disposal

References

  • 5-isopropylbicyclo[3.1.0]hexan-2-one — Chemical Substance Information. NextSDS.
  • NIOSH Pocket Guide to Chemical Hazards - Acetone. Centers for Disease Control and Prevention.
  • alpha, beta-Thujone | C10H16O | CID 10931629. PubChem, National Center for Biotechnology Information.
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Hazardous Waste Experts.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. Centers for Disease Control and Prevention.
  • RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 3-Oxabicyclo[3.1.0]hexane-2,4-dione. Fisher Scientific.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Safety Data Sheet - rel-(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol. Key Organics.
  • RCRA K Waste - List Details. U.S. Environmental Protection Agency.
  • How do you deal with Thujone?. Reddit r/vermouth.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • METHYL ETHYL KETONE - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
  • Common Name: METHYL ETHYL KETONE HAZARD SUMMARY. New Jersey Department of Health.
  • Bicyclo[3.1.0]hexan-2-one Safety Data Sheets. Echemi.
  • Thujone, a widely debated volatile compound: What do we know about it?. ResearchGate.
  • Industry Circular: 07-05. Alcohol and Tobacco Tax and Trade Bureau (TTB).

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropylbicyclo[3.1.0]hexan-2-one (Thujone)

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Isopropylbicyclo[3.1.0]hexan-2-one, a monoterpene ketone commonly known as thujone. As a compound with significant n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Isopropylbicyclo[3.1.0]hexan-2-one, a monoterpene ketone commonly known as thujone. As a compound with significant neurotoxic potential, a thorough understanding of its hazard profile is critical for establishing safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles to ensure personnel safety and regulatory compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

5-Isopropylbicyclo[3.1.0]hexan-2-one, or thujone, is a colorless to pale-yellow liquid with a characteristic menthol-like odor.[1][2] Its primary hazard stems from its activity as a neurotoxin. Thujone acts as a competitive antagonist for the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] By inhibiting this receptor, which is a key component of inhibitory neurotransmission in the central nervous system, thujone can lead to increased neuronal excitability, resulting in muscle spasms, seizures, and convulsions.[3][4] The α-thujone isomer is considered more toxic than its β-isomer.

Beyond its acute neurotoxicity, thujone is reported to be toxic to the brain, liver, and kidneys with prolonged exposure.[3] Furthermore, safety data sheets indicate that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects, mandating careful handling and disposal.[5][6]

Property Value Source(s)
IUPAC Name (1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one[7]
Synonyms Thujone, α-Thujone[2][7]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2][8]
Boiling Point ~201 °C[7]
Solubility Practically insoluble in water; soluble in alcohol and oils.[1]
Primary Hazards Neurotoxin, Potential Skin Sensitizer, Organ Toxicity (Brain, Kidney, Liver)[3][4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with thujone. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Eye and Face Protection

Direct contact with thujone can cause irritation. Therefore, robust eye protection is mandatory at all times.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[9][10] This is sufficient for handling small quantities (e.g., <10 mL) within a certified chemical fume hood.

  • Enhanced Protection: When there is a heightened risk of splashing, such as during large-volume transfers or reactions under pressure, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Given its classification as a potential skin sensitizer, preventing dermal contact is a primary objective.[5]

  • Hand Protection: Chemical-resistant gloves are the most critical barrier.

    • Material: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Practice: Gloves must be inspected for any signs of degradation or puncture before each use.[11] If direct contact occurs, remove the contaminated glove immediately, wash hands thoroughly with soap and water, and don a new glove. Never reuse disposable gloves. For extended operations, consider double-gloving.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect skin and personal clothing.[10] For operations involving larger quantities where splashes are possible, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Inhalation of thujone vapors or aerosols must be avoided.[11]

  • Primary Control: All handling of thujone should, whenever possible, be conducted within a certified chemical fume hood to ensure adequate ventilation.[9][10]

  • When a Respirator is Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup outside of a fume hood, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[12] If irritation or other symptoms are experienced, a full-face respirator may be necessary.[11]

Operational Protocol: From Bench to Disposal

A systematic workflow is crucial for minimizing risk.

Step 1: Preparation and Pre-Handling
  • Area Designation: Designate a specific area for handling thujone, preferably within a chemical fume hood.

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting the procedure to minimize movement in and out of the designated area.

  • Don PPE: Put on all required PPE as outlined in Section 2 before handling the chemical container.

Step 2: Handling and Use
  • Container Handling: Keep the thujone container tightly closed when not in use.[9] Store in a cool, dry, well-ventilated place away from ignition sources.[2][8]

  • Transfers: When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols. Use non-sparking tools and take measures to prevent static discharge.[9][11]

  • Post-Handling: Upon completion of work, decontaminate the work surface thoroughly.

Step 3: Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[5][9] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for chemical waste.[5]

  • Decontamination: Clean the spill area thoroughly.

Step 4: Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: All waste containing thujone must be disposed of in a designated, labeled, and sealed container for hazardous chemical waste.[11][13]

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items must also be placed in the hazardous waste container.

  • Regulatory Compliance: Do not discharge into drains or the environment.[11][13] All waste disposal must be conducted in accordance with local, state, and federal regulations.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 5-Isopropylbicyclo[3.1.0]hexan-2-one.

PPE_Workflow PPE Selection Workflow for Thujone Handling start Initiate Task with Thujone fume_hood_check Task performed entirely in a certified chemical fume hood? start->fume_hood_check small_scale Small scale (<50mL)? No aerosol generation? fume_hood_check->small_scale Yes spill_response Emergency or Spill Response outside hood? fume_hood_check->spill_response No large_scale Large scale (>50mL) or potential for splashes/aerosols? small_scale->large_scale No ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_standard Yes large_scale->ppe_standard No (Low Risk Transfer) ppe_enhanced Enhanced PPE: - Standard PPE - Chemical Apron - Face Shield (in addition to goggles) large_scale->ppe_enhanced Yes ppe_full Full Protection: - Enhanced PPE - NIOSH-Approved Respirator  (Organic Vapor Cartridge) spill_response->ppe_full Yes

Caption: Decision workflow for selecting appropriate PPE when handling thujone.

References

  • A Review on Natural Sources of Thujone, its Side Effects and Reduction Mechanism of Thujone Toxicity A. (2023). biolifejournals.com.
  • Thujone: Psychedelic, Potent Cancer Treatment, or Poison? (2017).
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  • Thujone – Knowledge and References. Taylor & Francis.
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